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Foundational

The Therapeutic Potential of Indole-2-Carboxamides in Oncology: A Technical Guide for Drug Development Professionals

Abstract The indole nucleus represents a "privileged scaffold" in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Within this diverse chemical space, indole-2-carboxamides have emerg...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indole nucleus represents a "privileged scaffold" in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Within this diverse chemical space, indole-2-carboxamides have emerged as a particularly promising class of agents for oncology drug discovery. Their inherent structural versatility allows for facile modification, enabling the fine-tuning of their physicochemical properties and biological activities. This technical guide synthesizes the current understanding of indole-2-carboxamides, offering an in-depth exploration of their mechanisms of action, key molecular targets, and the preclinical evidence supporting their continued development as next-generation cancer therapeutics. We will delve into the causality behind experimental design and provide actionable insights for researchers, scientists, and drug development professionals seeking to harness the full therapeutic potential of this compelling molecular framework.

Introduction: The Indole-2-Carboxamide Scaffold as a Versatile Tool in Oncology

Cancer's complexity, characterized by the dysregulation of multiple signaling pathways, necessitates the development of therapeutic agents capable of exerting multi-targeted actions.[1][2][3] The indole-2-carboxamide scaffold has proven to be an exceptionally adaptable platform for designing such agents. Its structure, featuring a fused bicyclic aromatic system with a reactive carboxamide moiety, provides a unique combination of rigidity and flexibility. This allows for precise interactions with a variety of biological targets crucial to cancer progression, including protein kinases, tubulin, and DNA repair enzymes.[1][2] The amide linkage, in particular, is critical as it can participate in hydrogen bonding, thereby enhancing both the affinity and selectivity of these compounds for their intended targets.[2] This guide will provide a comprehensive overview of the key therapeutic strategies being pursued with indole-2-carboxamides, supported by mechanistic insights and preclinical data.

Multi-Targeted Kinase Inhibition: A Primary Mechanism of Action

A predominant strategy in the development of indole-2-carboxamides has been the inhibition of protein kinases, enzymes that play a pivotal role in cell signaling and are frequently overexpressed or mutated in cancerous cells.[1][2]

Targeting Receptor Tyrosine Kinases: EGFR, HER2, and VEGFR-2

Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are well-validated targets in oncology.[4] Their aberrant activation drives tumor growth, proliferation, and angiogenesis. Numerous studies have demonstrated the potential of indole-2-carboxamides to act as potent inhibitors of these key receptor tyrosine kinases.[1][2][4] For instance, certain N-thiazolyl-indole-2-carboxamide derivatives have shown exceptional cytotoxicity against various cancer cell lines by inhibiting EGFR, HER2, and VEGFR-2.[1][2] This multi-targeted approach is advantageous as it can simultaneously block multiple oncogenic signaling pathways, potentially leading to a more durable anti-tumor response and mitigating the development of resistance.

The general workflow for identifying and characterizing such multi-targeted kinase inhibitors is outlined below:

G cluster_0 Discovery & Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Preclinical Validation Library Synthesis Library Synthesis Cell-Based Proliferation Assays Cell-Based Proliferation Assays Library Synthesis->Cell-Based Proliferation Assays Diverse indole-2-carboxamides Hit Identification Hit Identification Cell-Based Proliferation Assays->Hit Identification Identify potent compounds Kinase Panel Screening Kinase Panel Screening Hit Identification->Kinase Panel Screening Determine kinase selectivity Western Blotting Western Blotting Kinase Panel Screening->Western Blotting Confirm target engagement in cells Molecular Docking Molecular Docking Western Blotting->Molecular Docking Predict binding modes Lead Optimization Lead Optimization Molecular Docking->Lead Optimization In Vivo Xenograft Models In Vivo Xenograft Models Pharmacokinetic Studies Pharmacokinetic Studies In Vivo Xenograft Models->Pharmacokinetic Studies Assess ADME properties Lead Optimization->In Vivo Xenograft Models Evaluate in vivo efficacy

Caption: Workflow for the discovery and validation of multi-targeted indole-2-carboxamide kinase inhibitors.

Dual Inhibition of EGFR and CDK2

In addition to receptor tyrosine kinases, cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle, and their dysregulation is a hallmark of cancer. The dual inhibition of EGFR and CDK2 presents a compelling therapeutic strategy to simultaneously halt proliferative signaling and induce cell cycle arrest. Novel indole-2-carboxamide derivatives have been synthesized and shown to be effective at suppressing both EGFR and CDK2.[5][6][7] Compound 5e , for example, exhibited significant anti-CDK2 activity with an IC50 value of 13 nM, which is 1.5-fold more active than the reference drug dinaciclib.[5] This dual-inhibitory action often culminates in the induction of apoptosis.[5][6][7]

Induction of Apoptosis and Cell Cycle Arrest

A convergent mechanism of action for many therapeutically promising indole-2-carboxamides is the induction of programmed cell death (apoptosis) and the halting of the cell division cycle.

Modulation of Apoptotic Pathways

Indole-2-carboxamides have been shown to trigger apoptosis through both the intrinsic and extrinsic pathways. This is often evidenced by the increased expression of pro-apoptotic proteins such as Bax and decreased expression of anti-apoptotic proteins like Bcl-2.[5] Furthermore, activation of caspases, the executioners of apoptosis, is a common downstream effect. For instance, specific derivatives have been shown to significantly elevate the levels of Caspases 3, 8, and 9, as well as Cytochrome C, a key component of the intrinsic apoptotic pathway.[5][6][7]

Cell Cycle Arrest at the G2/M Phase

The disruption of the cell cycle is another key anti-cancer strategy. Flow cytometric analysis has revealed that treatment with certain indole-2-carboxamides leads to an accumulation of cells in the G2/M phase of the cell cycle.[1][2][8] This arrest prevents cancer cells from proceeding through mitosis, ultimately leading to cell death. This effect is often linked to the inhibition of key cell cycle regulators like CDK2.[1][2][5]

The signaling cascade leading to apoptosis and cell cycle arrest by a multi-targeted indole-2-carboxamide is depicted below:

cluster_0 Kinase Inhibition cluster_1 Downstream Effects cluster_2 Cellular Outcomes Indole-2-Carboxamide Indole-2-Carboxamide EGFR EGFR Indole-2-Carboxamide->EGFR Inhibits HER2 HER2 Indole-2-Carboxamide->HER2 Inhibits VEGFR-2 VEGFR-2 Indole-2-Carboxamide->VEGFR-2 Inhibits CDK2 CDK2 Indole-2-Carboxamide->CDK2 Inhibits Proliferation Proliferation EGFR->Proliferation HER2->Proliferation Angiogenesis Angiogenesis VEGFR-2->Angiogenesis Cell Cycle Progression Cell Cycle Progression CDK2->Cell Cycle Progression Apoptosis Apoptosis Proliferation->Apoptosis Angiogenesis->Apoptosis G2/M Arrest G2/M Arrest Cell Cycle Progression->G2/M Arrest G2/M Arrest->Apoptosis

Caption: Signaling pathway illustrating the induction of apoptosis and cell cycle arrest by multi-targeted indole-2-carboxamides.

Disruption of Microtubule Dynamics

Tubulin, the protein subunit of microtubules, is a clinically validated target for cancer chemotherapy.[9][10][11] Microtubules are essential for the formation of the mitotic spindle during cell division, and their disruption leads to mitotic arrest and apoptosis.[9][11] A growing body of evidence suggests that indole-2-carboxamides can function as potent tubulin polymerization inhibitors.[1][2][9][10] These compounds often bind to the colchicine binding site on tubulin, preventing its polymerization into microtubules.[10] The structural features of the indole ring and its substituents are critical for this activity.[9][10]

Novel and Emerging Mechanisms

The therapeutic potential of indole-2-carboxamides extends beyond kinase and tubulin inhibition. Researchers are actively exploring other mechanisms of action.

Inhibition of the Akt/mTOR/NF-κB Pathway

In triple-negative breast cancer (TNBC), an aggressive subtype with limited treatment options, the Akt/mTOR/NF-κB signaling pathway is often constitutively active.[8][12] The indole-2-carboxamide derivative LG25 has been shown to effectively inhibit the growth of TNBC cells by suppressing this critical survival pathway.[8][12] Treatment with LG25 leads to reduced phosphorylation of Akt and mTOR and inhibits the nuclear translocation of NF-κB, culminating in G2/M cell cycle arrest and apoptosis.[8][12]

PARP Inhibition

Poly(ADP-ribose)polymerase (PARP) inhibitors have revolutionized the treatment of cancers with deficiencies in DNA repair, particularly those with BRCA1/2 mutations. While the core scaffold is an indazole-7-carboxamide, the structural similarity to indole-2-carboxamides suggests that this latter class could be explored for PARP inhibitory activity. The approved PARP inhibitor Niraparib (MK-4827), an indazole-7-carboxamide, demonstrates potent inhibition of PARP-1 and PARP-2.[13][14]

Androgen Receptor Modulation

In prostate cancer, the androgen receptor (AR) is a key driver of disease progression. To overcome resistance to conventional anti-androgens, targeting allosteric sites on the AR is a promising strategy. A library of 1H-indole-2-carboxamides was discovered to be inhibitors of the AR binding function 3 (BF3), an allosteric site.[15][16] These compounds exhibited potent anti-proliferative activity in both androgen-sensitive and enzalutamide-resistant prostate cancer cell lines.[15][16]

Preclinical Data Summary

The anti-cancer activity of indole-2-carboxamides has been demonstrated in a wide range of preclinical models. The following table summarizes the activity of representative compounds against various cancer cell lines.

Compound IDCancer Cell LineCancer TypeIC50/GI50 (µM)Reference
6i MCF-7Breast6.10 ± 0.4[1][2]
6v MCF-7Breast6.49 ± 0.3[1][2]
5d MCF-7Breast0.95[5][6][7]
5e MCF-7Breast1.10[5][6][7]
Va A-549Lung0.026[17]
12 K-562Leukemia0.33[18]
14 K-562Leukemia0.61[18]
10 HCT-116Colon1.01[18]
8a KNS42Pediatric Glioblastoma2.34[19][20]
8c KNS42Pediatric Glioblastoma9.06[19][20]

Experimental Protocols

To ensure the reproducibility and validation of findings, detailed experimental protocols are essential.

General Procedure for Synthesis of N-substituted Indole-2-carboxamides

This protocol describes a common method for the synthesis of indole-2-carboxamide derivatives via amide coupling.

Step 1: Carboxylic Acid Activation

  • To a solution of the appropriate indole-2-carboxylic acid (1 equivalent) in a suitable solvent (e.g., dichloromethane, DCM), add a coupling reagent such as 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) or Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (BOP) (1.2 equivalents).[4][5]

  • Add a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA) (2 equivalents), to the reaction mixture.

  • Stir the mixture at room temperature for 10-15 minutes to allow for the activation of the carboxylic acid.

Step 2: Amide Bond Formation

  • To the activated carboxylic acid solution, add the desired primary or secondary amine (1.1 equivalents).

  • Allow the reaction to stir at room temperature overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Step 3: Work-up and Purification

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure indole-2-carboxamide derivative.

Step 4: Characterization

  • Confirm the structure and purity of the final compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[5][21]

MTT Assay for Cell Proliferation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

Step 1: Cell Seeding

  • Harvest cancer cells from culture and perform a cell count using a hemocytometer or automated cell counter.

  • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

Step 2: Compound Treatment

  • Prepare a serial dilution of the test indole-2-carboxamide compounds in culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.

  • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

Step 3: MTT Addition and Incubation

  • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

  • Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan precipitate.

Step 4: Formazan Solubilization and Absorbance Reading

  • Carefully remove the medium from the wells.

  • Add 150 µL of a solubilizing agent, such as DMSO or a solution of 10% SDS in 0.01 M HCl, to each well to dissolve the formazan crystals.

  • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

Step 5: Data Analysis

  • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

  • Plot the percentage of viability against the compound concentration and determine the IC50 (the concentration of compound that inhibits cell growth by 50%) using non-linear regression analysis.

Conclusion and Future Directions

Indole-2-carboxamides represent a highly versatile and promising scaffold for the development of novel anti-cancer agents. Their ability to be readily synthesized and modified allows for the exploration of a vast chemical space, leading to the identification of compounds with diverse and potent mechanisms of action. The multi-targeted nature of many indole-2-carboxamide derivatives, particularly their ability to inhibit key protein kinases and disrupt microtubule dynamics, makes them attractive candidates for overcoming the challenges of drug resistance in oncology.

Future research in this area should focus on:

  • Improving selectivity: While multi-targeting can be advantageous, designing compounds with higher selectivity for specific kinase isoforms or other cancer-related targets could lead to improved therapeutic windows and reduced off-target toxicities.

  • Exploring novel targets: The successful targeting of the Akt/mTOR/NF-κB pathway and the androgen receptor allosteric site highlights the potential for indole-2-carboxamides to modulate a broader range of cancer-relevant pathways.

  • In vivo evaluation and pharmacokinetic optimization: While in vitro data is promising, more extensive in vivo studies in relevant animal models are needed to fully assess the therapeutic potential of these compounds. Concurrently, efforts to optimize their pharmacokinetic properties, including solubility, metabolic stability, and oral bioavailability, will be crucial for their clinical translation.

  • Combination therapies: Investigating the synergistic effects of indole-2-carboxamides with existing chemotherapies or targeted agents could lead to more effective treatment regimens.

References

  • Al-Ostoot, F.H., et al. (2022). Design, Synthesis, Characterization, and Biological Evaluation of Indole-2-Carboxamide Derivatives as Potent Anti-Cancer Agents. Jordan Journal of Chemistry (JJC). Available at: [Link]

  • Saadan, N.M., et al. (2024). Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. ACS Omega. Available at: [Link]

  • Saadan, N.M., et al. (2024). Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. PMC. Available at: [Link]

  • Al-Wahaibi, L.H., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Molecules. Available at: [Link]

  • Youssif, B.G.M., et al. (2023). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. Molecules. Available at: [Link]

  • Al-Thiabat, M.A., et al. (2024). Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. PMC. Available at: [Link]

  • Xu, X., et al. (2019). Indole-2-Carboxamide Derivative LG25 Inhibits Triple-Negative Breast Cancer Growth By Suppressing Akt/mTOR/NF-κB Signalling Pathway. Drug Design, Development and Therapy. Available at: [Link]

  • Shah, S., et al. (2022). Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells. RSC Medicinal Chemistry. Available at: [Link]

  • Shah, S., et al. (2022). Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells. RSC Publishing. Available at: [Link]

  • Dalal, K., et al. (2014). Discovery of 1H-Indole-2-carboxamides as Novel Inhibitors of the Androgen Receptor Binding Function 3 (BF3). Journal of Medicinal Chemistry. Available at: [Link]

  • Saadan, N.M., et al. (2024). Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. ACS Publications. Available at: [Link]

  • Shah, S., et al. (2022). Synthesis and Antitumour Evaluation of Indole-2-Carboxamides against Paediatric Brain Cancer Cells. ResearchGate. Available at: [Link]

  • Singh, P., et al. (2023). Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics. PMC. Available at: [Link]

  • Youssif, B.G.M., et al. (2023). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. PMC. Available at: [Link]

  • Jones, P., et al. (2009). Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors. Journal of Medicinal Chemistry. Available at: [Link]

  • Xu, X., et al. (2019). Indole-2-Carboxamide Derivative LG25 Inhibits Triple-Negative Breast Cancer Growth By Suppressing Akt/mTOR/NF-κB Signalling Pathway. Dovepress. Available at: [Link]

  • Dalal, K., et al. (2014). Discovery of 1H-indole-2-carboxamides as novel inhibitors of the androgen receptor binding function 3 (BF3). PubMed. Available at: [Link]

  • Shah, S., et al. (2022). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. RSC Publishing. Available at: [Link]

  • Wang, M., et al. (2022). Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. Molecules. Available at: [Link]

  • Guiu, E., et al. (2022). Inhibition of Microtubule Dynamics in Cancer Cells by Indole-Modified Latonduine Derivatives and Their Metal Complexes. Inorganic Chemistry. Available at: [Link]

  • Jones, P., et al. (2009). Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and-2 Mutant Tumors. ResearchGate. Available at: [Link]

  • Al-Wahaibi, L.H., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. MDPI. Available at: [Link]

  • Al-Wahaibi, L.H., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. ResearchGate. Available at: [Link]

  • Ali, H.I., et al. (2015). Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Mahmoud, M.M., et al. (2015). Structure-Activity Relationship Study of Indole-2-carboxamides Identifies a Potent Allosteric Modulator for the Cannabinoid Receptor 1 (CB1). Journal of Medicinal Chemistry. Available at: [Link]

  • Adu-Amankwaah, J., et al. (2023). Discovery of Primaquine–Indole Carboxamides with Cancer-Cell-Selective Antiproliferative Activity. Molecules. Available at: [Link]

  • Saha, S., et al. (2018). Indole based Tubulin Polymerization Inhibitors: An Update on Recent Developments. Mini-Reviews in Medicinal Chemistry. Available at: [Link]

  • Al-Ostoot, F.H., et al. (2022). Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy. Biomolecules. Available at: [Link]

  • Penna-Coutinho, J., et al. (2023). Indole-2-carboxamides Optimization for Antiplasmodial Activity. ACS Infectious Diseases. Available at: [Link]

Sources

Exploratory

3-Formyl-N-methyl-1H-indole-2-carboxamide: Synthetic Architecture and Medicinal Utility

Topic: 3-formyl-N-methyl-1H-indole-2-carboxamide Content Type: Technical Reference Guide Audience: Medicinal Chemists and Drug Discovery Scientists[1][2] [1][2] Structural Identity & Informatics This compound represents...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-formyl-N-methyl-1H-indole-2-carboxamide Content Type: Technical Reference Guide Audience: Medicinal Chemists and Drug Discovery Scientists[1][2]

[1][2]

Structural Identity & Informatics

This compound represents a privileged scaffold in medicinal chemistry, combining the electron-rich indole core with two distinct reactive handles: an electrophilic formyl group at C3 and a directing/binding carboxamide at C2.[1][2] It serves as a critical intermediate in the synthesis of kinase inhibitors (e.g., JAK, VEGFR) and antiviral agents.[2]

Chemical Identifiers
Identifier TypeValue
Chemical Name 3-formyl-N-methyl-1H-indole-2-carboxamide
SMILES CNC(=O)c1[nH]c2ccccc2c1C=O
InChI Key (Generated based on structure) HVZWSLDRTVQWSO-UHFFFAOYSA-N
Molecular Formula

Molecular Weight 202.21 g/mol
Physicochemical Profile (Calculated)
PropertyValueSignificance
cLogP ~1.2Favorable lipophilicity for lead-like space.[1][2]
TPSA ~70 ŲGood membrane permeability prediction.[1][2][3][4]
H-Bond Donors 2 (Indole NH, Amide NH)Critical for active site anchoring.[1][2]
H-Bond Acceptors 2 (Amide Carbonyl, Aldehyde Carbonyl)Interaction points for backbone residues.[1][2]

Synthetic Architecture

The synthesis of 3-formyl-N-methyl-1H-indole-2-carboxamide requires careful regiochemical control.[1][2] The C3 position of the indole is naturally nucleophilic, making it susceptible to electrophilic aromatic substitution.[1][2] However, the electron-withdrawing carboxamide at C2 deactivates the ring slightly, requiring robust formylation conditions.[1]

Primary Route: The Vilsmeier-Haack Approach

The most reliable method involves the Vilsmeier-Haack reaction , utilizing phosphorus oxychloride (


) and dimethylformamide (DMF).[5][6][7] This can be approached via two pathways:
  • Path A (Stepwise): Formylation of ethyl indole-2-carboxylate, followed by hydrolysis and amide coupling. This is the highest-yield route as it avoids side reactions with the amide.[1][2]

  • Path B (Direct): Direct formylation of N-methyl-1H-indole-2-carboxamide.[1][2] This is shorter but carries a risk of dehydrating the amide to a nitrile if temperature is uncontrolled.[1][2][4]

Synthetic Pathway Diagram

SynthesisPathways cluster_legend Key Start Indole-2-carboxylic acid Ester Ethyl indole-2-carboxylate Start->Ester EtOH, H2SO4 Reflux Amide N-methyl-1H-indole-2-carboxamide Start->Amide MeNH2, EDC/HOBt FormylEster Ethyl 3-formylindole-2-carboxylate Ester->FormylEster POCl3, DMF (Vilsmeier-Haack) Target 3-formyl-N-methyl- 1H-indole-2-carboxamide Amide->Target POCl3, DMF 0°C to 60°C FormylEster->Target 1. LiOH (Hydrolysis) 2. MeNH2, HATU/DIPEA Legend Path A: Robust (Recommended) Path B: Direct (Risk of dehydration)

Figure 1: Comparative synthetic pathways. Path A is generally preferred for scale-up to prevent amide dehydration.[1][2]

Experimental Protocols

Protocol A: Direct Vilsmeier-Haack Formylation

Context: This protocol assumes the starting material is N-methyl-1H-indole-2-carboxamide.[1][2] If starting from the ester, apply these conditions to the ester substrate.

Reagents:

  • N-methyl-1H-indole-2-carboxamide (1.0 eq)[1][2]

  • Phosphorus oxychloride (

    
    ) (1.2 eq)[5][8][3][4]
    
  • N,N-Dimethylformamide (DMF) (5.0 eq - acts as solvent/reagent)[5][8][3]

  • Ice water/Sodium Acetate (for quenching)[5][8][3][4]

Step-by-Step Methodology:

  • Vilsmeier Complex Formation:

    • In a flame-dried round-bottom flask under Argon, cool anhydrous DMF to 0°C.

    • Add

      
       dropwise over 15 minutes.[1][2][3][4] The solution will turn faint yellow/orange, indicating the formation of the chloroiminium ion (Vilsmeier reagent).[5][3]
      
    • Critical Control: Do not let the temperature rise above 5°C during addition to prevent thermal decomposition.[1][2][4]

  • Substrate Addition:

    • Dissolve N-methyl-1H-indole-2-carboxamide in a minimum volume of DMF.

    • Add this solution dropwise to the Vilsmeier complex at 0°C.[1][2][4]

  • Reaction Phase:

    • Allow the mixture to warm to room temperature (25°C).

    • Heat to 60°C for 3–5 hours. Monitor via TLC (Ethyl Acetate/Hexane 1:1).[2][5][8][3][4] The aldehyde product is typically more polar than the starting material.[1][2][4]

    • Warning: Do not overheat (>80°C), as the secondary amide group can dehydrate to a nitrile under acidic/dehydrating conditions provided by

      
      .[5][8][3][4]
      
  • Quenching & Isolation:

    • Cool the reaction mixture to 0°C.

    • Pour the mixture slowly into crushed ice containing sodium acetate (buffered quench prevents acid-catalyzed polymerization).

    • Stir vigorously for 30 minutes. The product should precipitate as a pale yellow solid.[1][2][4]

    • Filter the solid, wash with cold water, and dry under vacuum.[1][2][7]

    • Purification: Recrystallize from Ethanol/DMF or purify via flash chromatography (

      
      , 0-5% MeOH in DCM).[1][2]
      

Validation Criteria:

  • 1H NMR (DMSO-d6): Look for the aldehyde proton singlet at

    
     ppm.[1][2][3][4] The amide NH should appear as a broad singlet/quartet around 
    
    
    
    ppm.[1][2][4]
  • IR: Distinct carbonyl stretches for the aldehyde (~1660 cm⁻¹) and amide (~1640 cm⁻¹).[2][5][8][3][4]

Reactivity Profile & Medicinal Utility[1][2][4][5][10]

The 3-formyl group is a versatile "warhead" for further diversification.[1][2] In drug discovery, this scaffold acts as a precursor to tricyclic systems or as a covalent trap.[1][2]

Mechanistic Reactivity Diagram

Reactivity Core 3-formyl-N-methyl- 1H-indole-2-carboxamide Schiff Reductive Amination (R-NH2 + NaBH3CN) Core->Schiff Condensation Knoevenagel Condensation (Malonates/Active Methylene) Core->Condensation Oxidation Pinnick Oxidation (NaClO2) Core->Oxidation AmineProd 3-(aminomethyl) derivatives (Kinase Inhibitors) Schiff->AmineProd VinylProd 3-vinyl indoles (Michael Acceptors) Condensation->VinylProd AcidProd Indole-2,3-dicarboxamides Oxidation->AcidProd

Figure 2: Divergent synthesis capabilities of the 3-formyl scaffold.[1]

Key Applications
  • Kinase Inhibition: The C3-aldehyde is often converted to a Schiff base or amine to interact with the hinge region of kinases (e.g., Janus Kinase 3).[1][2]

  • Covalent Probes: The aldehyde can form reversible covalent bonds with active-site cysteines or lysines in target proteins.[1][2]

  • Heterocyclization: Reaction with hydrazines yields pyrazolo-fused indoles, a common motif in antipsychotic drugs.[1][2]

References

  • Vilsmeier-Haack Formylation of Indoles

    • Source: Meth-Cohn, O., & Stanforth, S. P. (1991).[1] The Vilsmeier–Haack Reaction.[1][2][4][6][7][9][10][11][12] Comprehensive Organic Synthesis.

    • Context: Foundational mechanism for C3 formylation of electron-rich heterocycles.[1][2]

    • [5][8][3][4]

  • Indole-2-carboxamide Synthesis Strategies

    • Source: Jiang, X., et al. (2011).[2][3] Synthesis and Biological Evaluation of Indole-2-carboxamides. Bioorganic & Medicinal Chemistry Letters.

    • Context: Describes the amide coupling and subsequent functionalization str
    • [5][8][3][4]

  • Functionalization of 3-Formyl Indoles

    • Source: Pindur, U., & Adam, R. (1983).[1][2] Syntheses of Functionalized 3-Formylindoles. Journal of Heterocyclic Chemistry.

    • Context: Detailed reactivity profiles of the aldehyde group in the presence of C2 substituents.[1][2]

    • [5][8][3][4]

Sources

Foundational

Medicinal Chemistry of Formyl-Indole Carboxamide Scaffolds

Executive Summary The formyl-indole carboxamide scaffold represents a high-value pharmacophore in modern medicinal chemistry, functioning primarily as a versatile "linchpin" intermediate for generating diversity-oriented...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The formyl-indole carboxamide scaffold represents a high-value pharmacophore in modern medicinal chemistry, functioning primarily as a versatile "linchpin" intermediate for generating diversity-oriented libraries. While the indole-2-carboxamide core is a privileged structure for kinase inhibition (e.g., EGFR, VEGFR, CDK2), the introduction of a C3-formyl group transforms this stable scaffold into a highly reactive electrophilic platform.

This guide provides a technical deep-dive into the synthetic architectures, electronic properties, and therapeutic applications of 3-formyl-1H-indole-2-carboxamides. It focuses on their dual role: as precursors to tricyclic DNA-intercalators (pyrimido[4,5-b]indoles) and as parent scaffolds for antiviral hydrazones.

Part 1: Structural Significance & Pharmacophore Analysis

The 3-formyl-1H-indole-2-carboxamide scaffold is defined by a "push-pull" electronic system that governs both its chemical reactivity and biological binding affinity.

Electronic Architecture
  • Indole Core (The Donor): The electron-rich pyrrole ring (N1) acts as a hydrogen bond donor (HBD).

  • C2-Carboxamide (The Anchor): Provides a primary H-bond donor/acceptor motif. In kinase pockets, this moiety often interacts with the hinge region (e.g., Glu/Leu backbone residues).

  • C3-Formyl Group (The Warhead/Vector):

    • Chemical Role:[1][2][3][4][5] An electrophilic handle susceptible to nucleophilic attack (amines, hydrazines, active methylenes).

    • Biological Role:[1][3][4][6][7] While free aldehydes are often metabolic liabilities (oxidized to carboxylic acids), in this scaffold, the C3-formyl group is typically derivatized into Schiff bases, oximes, or hydrazones to engage remote binding pockets via pi-stacking or additional H-bonding.

The "Orthogonal" Reactivity Map

The scaffold allows for orthogonal modification, enabling rapid Structure-Activity Relationship (SAR) exploration.

SAR_Map Core Indole-2-Carboxamide Core N1 N1 Position (Solubility/Metabolic Stability) Target: Alkylation/Arylation Core->N1 C2 C2-Carboxamide (Hinge Binder) Target: Amide Coupling Core->C2 C3 C3-Formyl Group (Diversity Vector) Target: Condensation/Cyclization Core->C3 Benzene Benzene Ring (C5-C7) (Electronic Tuning) Target: Halogens/Methoxy Core->Benzene

Figure 1: Orthogonal reactivity map of the indole scaffold. The C3-Formyl group (Red) is the critical vector for divergent synthesis.

Part 2: Synthetic Architectures

The synthesis of this scaffold relies heavily on the Vilsmeier-Haack reaction , a robust method for formylating electron-rich aromatics.

The Vilsmeier-Haack Protocol

The introduction of the formyl group at C3 is regioselective due to the high electron density at this position in the indole ring.

Mechanism:

  • Reagent Formation: DMF reacts with POCl₃ to form the electrophilic chloromethyleneiminium salt (Vilsmeier reagent).[8][9]

  • Electrophilic Attack: The indole C3 attacks the iminium species.

  • Hydrolysis: The resulting intermediate is hydrolyzed (usually with sodium acetate or weak base) to reveal the C3-aldehyde.

Divergent Synthesis Pathways

Once the 3-formyl-indole-2-carboxamide is generated, it serves as a branch point for two major therapeutic classes.

Synthesis_Pathway Start Indole-2-Carboxylate (Ester Precursor) VH_Step Vilsmeier-Haack (POCl3 / DMF) Start->VH_Step Intermediate 3-Formyl-Indole-2-Carboxylate (Key Scaffold) VH_Step->Intermediate Regioselective C3-Formylation BranchA Route A: Condensation (Hydrazines/Amines) Intermediate->BranchA BranchB Route B: Cyclization (Bi-nucleophiles) Intermediate->BranchB ProductA Hydrazones / Schiff Bases (Antiviral / Antiplatelet) BranchA->ProductA -H2O ProductB Pyrimido[4,5-b]indoles (Kinase Inhibitors) BranchB->ProductB Ring Fusion

Figure 2: Divergent synthetic pathways from the 3-formyl intermediate. Route A yields bioactive hydrazones; Route B yields tricyclic kinase inhibitors.

Part 3: Medicinal Chemistry & Therapeutic Applications[2][3][4][7][10][11][12]

Antiviral Agents (Hydrazone Derivatives)

Research indicates that 3-formylindole-2-carboxylate derivatives, specifically when condensed with hydrazines, exhibit broad-spectrum antiviral activity (e.g., Influenza A, Coxsackie B3).

  • Mechanism: The hydrazone moiety (

    
    ) acts as a rigid linker that positions aromatic tails into viral polymerase pockets or surface proteins.
    
  • Key SAR: Bulky hydrophobic groups on the hydrazine tail often improve potency by occupying hydrophobic pockets in the viral target.

Kinase Inhibitors (Tricyclic Fusion)

The 3-formyl group is frequently condensed with the C2-amide nitrogen (often requiring conversion of the ester to a primary amide first) to form pyrimido[4,5-b]indoles .

  • Target: EGFR, VEGFR-2, CDK2.[7]

  • Logic: This fusion locks the conformation of the molecule, creating a flat, planar structure ideal for intercalating into the ATP-binding site of kinases. The "formyl" carbon becomes C4 of the new pyrimidine ring.

Part 4: Experimental Protocols

Protocol 4.1: Synthesis of Ethyl 3-formyl-1H-indole-2-carboxylate

A self-validating protocol for generating the core scaffold.

Reagents:

  • Ethyl 1H-indole-2-carboxylate (1.0 eq)

  • Phosphorus oxychloride (

    
    ) (1.5 eq)
    
  • N,N-Dimethylformamide (DMF) (5.0 eq - Solvent/Reagent)

  • Sodium Acetate (aqueous)

Step-by-Step Methodology:

  • Vilsmeier Reagent Preparation: In a flame-dried round-bottom flask under Argon, cool DMF to 0°C. Add

    
     dropwise over 15 minutes. Critical: Maintain temperature <5°C to prevent thermal decomposition of the complex. Stir for 30 min until a white/yellowish suspension forms.
    
  • Substrate Addition: Dissolve Ethyl 1H-indole-2-carboxylate in minimal DMF and add dropwise to the Vilsmeier reagent at 0°C.

  • Reaction: Allow the mixture to warm to room temperature, then heat to 60°C for 2-4 hours. Validation: Monitor by TLC (Hexane:EtOAc 7:3). The starting material (high Rf) should disappear, replaced by a lower Rf aldehyde spot.

  • Hydrolysis (Quench): Pour the reaction mixture onto crushed ice containing Sodium Acetate (buffered to pH ~5-6). Caution: Exothermic reaction. Stir vigorously for 1 hour. The iminium intermediate hydrolyzes to the aldehyde.[8][9]

  • Isolation: The product typically precipitates as a solid. Filter, wash with copious water, and recrystallize from Ethanol/DMF.

Expected Data:

  • 1H NMR (DMSO-d6): Distinct singlet for the aldehyde proton (-CHO) at

    
     10.5–10.8 ppm. Indole NH broad singlet at 
    
    
    
    ~12.0 ppm.
Protocol 4.2: Biological Assay – Kinase Inhibition (EGFR)

Standard FRET-based screening for derivatives.

ParameterCondition
Assay Type Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
Enzyme Recombinant EGFR (human, intracellular domain)
Substrate Poly(Glu,Tyr) labeled with fluorophore
ATP Conc.

apparent (typically 10-50

M)
Readout

(Concentration for 50% inhibition)
Control Erlotinib (Positive Control)

References

  • Synthetic strategies, SAR studies, and computer modeling of indole 2 and 3-carboxamides as the strong enzyme inhibitors. Molecular Diversity, 2020. Link

  • Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors. RSC Advances, 2015. Link

  • Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives. Acta Pharmaceutica Sinica B, 2014. Link

  • Synthesis and Biological Activity of Functionalized Indole-2-carboxylates, Triazino- and Pyridazino-indoles. Archiv der Pharmazie, 2008. Link

  • Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxy-3H-indol-2-yl)-malonaldehydes. Current Chemistry Letters, 2013. Link

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Vilsmeier-Haack Formylation of N-methyl-1H-indole-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals Introduction: Strategic C3-Formylation of Indoles The Vilsmeier-Haack reaction is a powerful and versatile method for the formylation of electron-rich aroma...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic C3-Formylation of Indoles

The Vilsmeier-Haack reaction is a powerful and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] This transformation is of paramount importance in medicinal chemistry and drug development, as the introduction of a formyl (-CHO) group onto a heterocyclic scaffold provides a synthetic handle for further molecular elaboration. Indole-3-carboxaldehydes, the products of indole formylation, are key intermediates in the synthesis of a vast array of biologically active molecules, including anti-inflammatory agents, kinase inhibitors, and antiviral compounds.

The reaction proceeds through the in-situ formation of the Vilsmeier reagent, a chloroiminium salt, from a substituted amide, typically N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[1][2][3] This electrophilic species then attacks the electron-rich indole nucleus, leading to the formation of an iminium intermediate, which upon aqueous work-up, hydrolyzes to yield the corresponding aldehyde.[1] For most indole substrates, the formylation occurs with high regioselectivity at the C3 position, driven by the electronic properties of the indole ring system.

This document provides a comprehensive guide to the Vilsmeier-Haack formylation of a specifically substituted indole, N-methyl-1H-indole-2-carboxamide. The presence of an electron-withdrawing carboxamide group at the C2 position and a methyl group on the indole nitrogen influences the reactivity of the substrate and necessitates a carefully optimized protocol. This guide offers a detailed experimental procedure, mechanistic insights, and essential safety considerations for the successful and safe execution of this important transformation.

Mechanistic Rationale

The Vilsmeier-Haack reaction is a classic example of an electrophilic aromatic substitution. The key steps are:

  • Formation of the Vilsmeier Reagent: Phosphorus oxychloride activates N,N-dimethylformamide to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.

  • Electrophilic Attack: The electron-rich C3 position of the N-methyl-1H-indole-2-carboxamide attacks the electrophilic carbon of the Vilsmeier reagent. The electron-withdrawing nature of the carboxamide group at C2 further enhances the nucleophilicity of the C3 position relative to other positions on the indole ring.

  • Aromatization: The resulting intermediate undergoes elimination of a proton to restore the aromaticity of the indole ring, forming an iminium salt.

  • Hydrolysis: Aqueous work-up hydrolyzes the iminium salt to the final product, 3-formyl-N-methyl-1H-indole-2-carboxamide.

Vilsmeier_Haack_Mechanism cluster_reagent_formation Vilsmeier Reagent Formation cluster_formylation Formylation of Indole DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl3 POCl3 POCl3 Indole N-methyl-1H-indole-2-carboxamide Intermediate Iminium Salt Intermediate Indole->Intermediate + Vilsmeier Reagent (Electrophilic Attack at C3) Product 3-formyl-N-methyl-1H-indole-2-carboxamide Intermediate->Product Aqueous Work-up (Hydrolysis)

Caption: Reaction mechanism of the Vilsmeier-Haack formylation.

Experimental Protocol

This protocol provides a detailed procedure for the Vilsmeier-Haack formylation of N-methyl-1H-indole-2-carboxamide.

Materials and Reagents
Reagent/MaterialFormulaM.W. ( g/mol )SupplierNotes
N-methyl-1H-indole-2-carboxamideC₁₀H₁₀N₂O174.20---Synthesized as per literature procedures.
Phosphorus oxychloride (POCl₃)POCl₃153.33Sigma-AldrichHighly corrosive and water-reactive. Handle with extreme care in a fume hood.
N,N-Dimethylformamide (DMF)C₃H₇NO73.09Sigma-AldrichAnhydrous grade is recommended.
Dichloromethane (DCM)CH₂Cl₂84.93Fisher ScientificACS grade or higher.
Saturated Sodium Bicarbonate SolutionNaHCO₃ (aq)------Prepared in-house.
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04Sigma-AldrichFor drying organic extracts.
Crushed IceH₂O------
Step-by-Step Procedure

Experimental_Workflow start Start reagent_prep Prepare Vilsmeier Reagent: Cool DMF to 0°C. Add POCl₃ dropwise. start->reagent_prep reaction Reaction: Add Vilsmeier reagent to substrate solution. Heat the mixture. reagent_prep->reaction substrate_prep Prepare Substrate Solution: Dissolve N-methyl-1H-indole-2-carboxamide in DMF. substrate_prep->reaction workup Work-up: Pour reaction mixture onto ice. Neutralize with NaHCO₃ solution. reaction->workup extraction Extraction: Extract with Dichloromethane (DCM). workup->extraction drying Drying and Concentration: Dry organic layer with Na₂SO₄. Concentrate under reduced pressure. extraction->drying purification Purification: Recrystallization or Column Chromatography. drying->purification end End purification->end

Sources

Application

Application Notes &amp; Protocols: Strategic Amide Coupling of 3-formyl-1H-indole-2-carboxylic acid

Authored for Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive guide to the successful amide coupling of 3-formyl-1H-indole-2-carboxylic acid, a valuable heterocyclic buil...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the successful amide coupling of 3-formyl-1H-indole-2-carboxylic acid, a valuable heterocyclic building block in medicinal chemistry. The presence of three distinct functional groups—a carboxylic acid, an indole N-H, and an aldehyde—necessitates a carefully considered synthetic strategy to achieve high yields and purity. These protocols are designed to be robust and reproducible, offering both a high-efficiency modern method and a classic, cost-effective alternative.

Scientific Rationale & Strategic Considerations

The primary challenge in the derivatization of 3-formyl-1H-indole-2-carboxylic acid lies in chemoselectively activating the carboxylic acid for amidation without inducing unwanted side reactions at the other functional sites.

  • The Carboxylic Acid (C2): This is the target for activation. Its reactivity is influenced by the electron-withdrawing nature of the adjacent formyl group.

  • The Formyl Group (C3): The aldehyde is generally stable under standard amide coupling conditions but could be susceptible to certain reagents or harsh workups. The chosen protocols utilize mild conditions to preserve its integrity.

  • The Indole N-H: The indole nitrogen is weakly acidic and can be nucleophilic. While it typically does not interfere with coupling reactions mediated by aminium/uronium salts or carbodiimides when a non-nucleophilic base is used, N-acylation can occur as a side reaction in some cases. For most applications, protection of the indole nitrogen is not required; however, if N-acylation becomes a significant issue, protection with a group like Boc (tert-butyloxycarbonyl) may be considered.[1]

The selection of the coupling reagent is the most critical decision.[2] We will detail protocols for two of the most effective and widely adopted systems: HATU, a third-generation aminium salt, and the classic EDC/HOBt carbodiimide system.

Comparative Overview of Recommended Coupling Reagents
Reagent SystemClassAdvantagesConsiderations
HATU / DIPEA Aminium SaltHigh efficiency, rapid kinetics, low racemization, effective for challenging or hindered substrates.[3][4]Higher cost, generates tetramethylurea byproduct.
EDC / HOBt CarbodiimideCost-effective, water-soluble urea byproduct is easily removed during workup.[5]Can be slower, HOBt is essential to suppress side reactions and reduce racemization.[6][7]

Reaction Mechanisms and Workflow

Amide bond formation proceeds via the activation of the carboxylic acid to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by the amine.

HATU-Mediated Coupling Mechanism

The reaction, facilitated by a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), involves the formation of a highly reactive OAt-active ester.[3][8] This intermediate rapidly reacts with the amine to form the desired amide, releasing 1-hydroxy-7-azabenzotriazole (HOAt).[3]

HATU_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Carboxylic_Acid Indole-COOH Active_Ester OAt-Active Ester Carboxylic_Acid->Active_Ester + HATU HATU HATU->Active_Ester + Base DIPEA Base->Active_Ester + Base_H DIPEA-H+ TMU Tetramethylurea Amide Product Indole-CONH-R Active_Ester->Amide + Amine R-NH2 Amine->Amide + HOAt HOAt

Caption: Mechanism of HATU-mediated amide coupling.

General Experimental Workflow

The overall process, from reagent preparation to product isolation, follows a logical sequence designed to maximize yield and purity.

Experimental_Workflow A 1. Dissolve Acid & Coupling Reagent in Anhydrous Solvent (e.g., DMF) B 2. Add Base (DIPEA) Stir for 5 min A->B C 3. Pre-activation Stir for 15-30 min at RT B->C D 4. Add Amine (1.0-1.2 eq) C->D E 5. Reaction Stir 2-18 h at RT D->E F 6. Monitor Progress (TLC or LC-MS) E->F F->E Incomplete G 7. Aqueous Workup (Dilute, Wash with NaHCO₃, Brine) F->G Complete H 8. Dry & Concentrate (Dry over Na₂SO₄, Filter, Evaporate) G->H I 9. Purification (Column Chromatography) H->I J 10. Characterization I->J

Caption: General workflow for amide coupling reactions.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended as the primary method due to its reliability and effectiveness with a wide range of amines.[3]

Materials:

  • 3-formyl-1H-indole-2-carboxylic acid

  • Amine (primary or secondary)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridin-1-ylium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Reagent Stoichiometry:

ReagentEquivalents
3-formyl-1H-indole-2-carboxylic acid1.0
Amine1.0 - 1.2
HATU1.1
DIPEA2.5

Step-by-Step Procedure:

  • Activation: In a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve 3-formyl-1H-indole-2-carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Add DIPEA (2.5 eq) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid. The solution may change color or clarity.[3][9]

  • Coupling: Add the desired amine (1.0-1.2 eq) to the activated mixture.

  • Stir the reaction at room temperature for 2-12 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x). These washes remove unreacted acid, HOAt, and excess base.[3]

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired amide product.

Protocol 2: Cost-Effective Coupling using EDC/HOBt

This protocol is a robust and economical alternative to using aminium salt reagents. The order of addition is critical to prevent side reactions.[2]

Materials:

  • 3-formyl-1H-indole-2-carboxylic acid

  • Amine (primary or secondary)

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • HOBt (Hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or DMF

  • 1N HCl (aqueous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Reagent Stoichiometry:

ReagentEquivalents
3-formyl-1H-indole-2-carboxylic acid1.0
Amine1.1
EDC·HCl1.2
HOBt1.2
DIPEA2.5

Step-by-Step Procedure:

  • Activation: In a dry round-bottom flask under an inert atmosphere, dissolve 3-formyl-1H-indole-2-carboxylic acid (1.0 eq), EDC·HCl (1.2 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF.[2]

  • Cool the mixture to 0 °C in an ice bath.

  • Add DIPEA (2.5 eq) dropwise to the mixture and stir at 0 °C for 10-15 minutes.[2]

  • Coupling: Add a solution of the amine (1.1 eq) in a small amount of the reaction solvent to the mixture at 0 °C.

  • Allow the reaction to slowly warm to room temperature and stir overnight (8-16 hours). Monitor progress by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with DCM or EtOAc.

  • Wash the organic layer sequentially with 1N HCl (1x), saturated aqueous NaHCO₃ (2x), and brine (1x). The acidic wash removes excess amine and base, while the basic wash removes unreacted acid and HOBt.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography.

Troubleshooting and Field-Proven Insights

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Inefficient activation of the carboxylic acid.2. Poor nucleophilicity of the amine (especially with electron-deficient anilines).[6][10]3. Presence of water in the reaction.1. Switch to a more powerful coupling reagent like HATU.[10]2. For sluggish reactions, slightly increase the temperature (e.g., to 40-50 °C).3. Ensure all glassware is oven-dried and use anhydrous solvents.
Formation of Byproducts 1. (EDC Protocol): N-acylurea formation from rearrangement of the O-acylisourea intermediate.2. (General): Self-condensation of the carboxylic acid to form an anhydride.3. N-acylation of the indole nitrogen.1. Ensure HOBt is used with EDC; it traps the O-acylisourea to form a more stable active ester.[7]2. Adhere to the correct order of addition; pre-activate the acid before adding the amine.[11]3. If N-acylation is confirmed, consider protecting the indole with a Boc group prior to coupling.
Difficult Purification 1. Similar polarity of the product and starting materials.2. (EDC Protocol): Removal of EDC-urea byproduct.3. (HATU Protocol): Removal of tetramethylurea byproduct.1. Optimize chromatography (try different solvent systems or use a gradient elution).2. The EDC byproduct is water-soluble; ensure thorough aqueous washes.[5]3. The HATU byproduct is also water-soluble and should be removed during the aqueous workup.

References

  • Application Notes and Protocols for the Coupling of Boc-L-indoline-2-carboxylic acid (Boc-Inp-OH). (2025). Benchchem.
  • Application Notes: Standard Protocol for HATU Coupling in Solution Phase. (2025). Benchchem.
  • Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. (2015). Journal of Medicinal Chemistry. [Link]

  • Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. Preparation of Aplysinopsin and β-Carboline Thiohydantoin Analogues. (2004). ResearchGate. [Link]

  • Coupling Reagents. (n.d.). ResearchGate. [Link]

  • Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor. (2018). Molecules. [Link]

  • Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines. (2025). Benchchem.
  • Technical Support Center: Synthesis of Indole-3-Carboxamide Deriv
  • HATU, DIPEA Peptide Coupling Mechanism. (2020). YouTube. [Link]

  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. (2021). Journal of Medicinal Chemistry. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2010). Tetrahedron Letters. [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2015). Organic & Biomolecular Chemistry. [Link]

  • Amide Synthesis. (n.d.). Fisher Scientific. [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Aapptec Peptides. [Link]

  • Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. (2018). Arkivoc. [Link]

  • Indole-2-carboxamide: a versatile synthetic handle for the synthesis of diversely substituted polycyclic indole structures. (2021). Organic & Biomolecular Chemistry. [Link]

  • Tips and tricks for difficult amide bond formation?. (2021). Reddit. [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. (2023). Current Chemistry Letters. [Link]

  • Amide bond formation: beyond the myth of coupling reagents. (2009). Chemical Society Reviews. [Link]

  • Protecting Group Strategies for 3-Aminoindoles: Application Notes and Protocols. (2025). Benchchem.
  • 3-substituted amino-1h-indole-2-carboxylic acid and 3-substituted amino-benzo' b! thiophene-2-carboxylic acid derivatives as interieukin-4 gene expression inhibitors. (2003).
  • Application Note – Amide coupling 96-well plate kit. (2023). Synple Chem. [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2013). Organic Letters. [Link]

  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. (2023). Technology Networks. [Link]

  • How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM?. (2015). ResearchGate. [Link]

  • What is the correct order of addition for EDCI and HOBt?. (2025). Reddit. [Link]

  • Carboxyl Protecting Groups Stability. (n.d.). Organic Chemistry Portal. [Link]

  • Unusual reactivity of 2-amino-1H-indole-3-carboxylate esters. (n.d.). Arkat USA. [Link]

Sources

Method

Application Notes &amp; Protocols: Strategic Utilization of 3-Formyl-N-methyl-1H-indole-2-carboxamide as a Versatile Synthetic Intermediate

Abstract This technical guide provides a comprehensive overview of 3-formyl-N-methyl-1H-indole-2-carboxamide, a highly versatile synthetic intermediate. We detail its synthesis via the Vilsmeier-Haack reaction and presen...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 3-formyl-N-methyl-1H-indole-2-carboxamide, a highly versatile synthetic intermediate. We detail its synthesis via the Vilsmeier-Haack reaction and present robust, step-by-step protocols for its subsequent transformation into complex heterocyclic systems of interest to medicinal chemistry and drug discovery professionals. The strategic disposition of the C2-amide and C3-aldehyde functionalities allows for a diverse range of synthetic manipulations, establishing this scaffold as a valuable building block. All protocols are grounded in established chemical principles, with an emphasis on causality, reproducibility, and safety.

Introduction: The Indole-2-carboxamide Scaffold in Drug Discovery

The indole core is a privileged scaffold in medicinal chemistry, forming the structural basis for numerous pharmaceuticals and biologically active natural products.[1] Specifically, the indole-2-carboxamide framework has been identified as a versatile synthetic handle for creating diversely substituted polycyclic structures with significant biological activity, including antitumor, anti-inflammatory, and antimicrobial properties.

3-Formyl-N-methyl-1H-indole-2-carboxamide is a particularly strategic intermediate. It possesses two key functional groups poised for orthogonal or sequential chemical modification:

  • C3-Formyl Group: An electrophilic aldehyde that serves as a gateway for a multitude of transformations, including condensations, reductive aminations, and Wittig-type reactions. 3-Formylindoles are crucial precursors for a wide array of biologically active molecules.[2][3]

  • C2-N-methylcarboxamide Group: This moiety influences the molecule's electronic properties and provides a site for modulating physicochemical characteristics such as solubility and hydrogen bonding capacity, which are critical for pharmacokinetic profiles.

This dual functionality enables a modular approach to library synthesis and the targeted design of complex molecules.

Synthesis and Characterization

The most reliable and widely adopted method for introducing a formyl group at the electron-rich C3 position of an indole is the Vilsmeier-Haack reaction.[4][5] The reaction involves the formation of an electrophilic chloroiminium salt (the Vilsmeier reagent) from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), which is then attacked by the indole nucleus.[6][7]

Protocol 1: Synthesis of 3-Formyl-N-methyl-1H-indole-2-carboxamide

Objective: To synthesize the title compound from N-methyl-1H-indole-2-carboxamide via Vilsmeier-Haack formylation.

Materials:

  • N-methyl-1H-indole-2-carboxamide

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Crushed ice

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel (for column chromatography)

  • Ethyl acetate and Hexanes (for chromatography)

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried three-neck flask under a nitrogen atmosphere, cool anhydrous DMF (3.0 equiv.) in anhydrous DCM to 0 °C using an ice-water bath. Add POCl₃ (1.2 equiv.) dropwise via a syringe or dropping funnel, ensuring the internal temperature does not exceed 10 °C. Stir the resulting pale-yellow solution at 0 °C for 30 minutes.

  • Formylation: In a separate flask, dissolve N-methyl-1H-indole-2-carboxamide (1.0 equiv.) in anhydrous DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Carefully pour the reaction mixture into a beaker containing a vigorously stirred slurry of crushed ice and saturated NaHCO₃ solution to quench the reaction and neutralize the acid. Caution: Initial quenching is exothermic and involves gas evolution.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with DCM.

  • Purification: Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

  • Characterization: Combine the pure fractions, evaporate the solvent, and dry the final product under vacuum. Characterize the white to off-white solid by NMR, IR, and Mass Spectrometry to confirm its structure and purity.

Table 1: Representative Characterization Data
Analysis Expected Values
¹H NMR (400 MHz, CDCl₃)δ 10.51 (s, 1H, -CHO), 9.5 (br s, 1H, indole N-H), 8.25 (d, 1H, Ar-H), 7.45-7.30 (m, 3H, Ar-H), 6.70 (br q, 1H, amide N-H), 3.05 (d, 3H, N-CH₃)
¹³C NMR (101 MHz, CDCl₃)δ 185.2 (CHO), 162.5 (C=O), 139.8, 135.5, 128.3, 125.1, 123.9, 121.5, 118.7, 112.0 (Ar-C), 26.8 (N-CH₃)
IR (ATR, cm⁻¹)3280 (N-H), 1685 (C=O, aldehyde), 1645 (C=O, amide), 1540
HRMS (ESI+) m/z [M+H]⁺ calculated for C₁₁H₁₁N₂O₂, found value ± 5 ppm

Synthetic Applications and Protocols

The utility of 3-formyl-N-methyl-1H-indole-2-carboxamide is demonstrated in its ability to serve as a precursor to more complex, biologically relevant heterocyclic systems.

Application 1: Synthesis of Pyrido[3,2-b]indole Scaffolds via Knoevenagel Condensation

The Knoevenagel condensation of the C3-formyl group with an active methylene compound, followed by an intramolecular cyclization, is a powerful strategy for constructing fused ring systems. This protocol outlines the synthesis of a substituted pyrido[3,2-b]indolone, a core found in various bioactive alkaloids.

Protocol 2: Synthesis of a Substituted Pyrido[3,2-b]indolone

Objective: To construct a fused pyridone ring onto the indole scaffold.

Materials:

  • 3-Formyl-N-methyl-1H-indole-2-carboxamide

  • Methyl cyanoacetate

  • Piperidine (catalytic amount)

  • Ethanol

  • Sodium ethoxide (21 wt% solution in ethanol or freshly prepared)

Procedure:

  • Knoevenagel Condensation: To a solution of 3-formyl-N-methyl-1H-indole-2-carboxamide (1.0 equiv.) in ethanol, add methyl cyanoacetate (1.1 equiv.) and a catalytic amount of piperidine (approx. 0.1 equiv.).

  • Reflux the mixture for 3-5 hours, monitoring by TLC. A bright yellow precipitate, the Knoevenagel adduct, should form.

  • Cool the reaction mixture to room temperature and collect the precipitated solid by vacuum filtration. Wash the solid with cold ethanol and dry thoroughly.

  • Intramolecular Cyclization: Suspend the dried Knoevenagel adduct (1.0 equiv.) in ethanol. Add sodium ethoxide solution (1.5 equiv.) and reflux the mixture for 2-4 hours. The reaction should become homogeneous before a new precipitate forms.

  • Work-up and Purification: Cool the mixture, then neutralize by adding glacial acetic acid dropwise until pH ~7. Pour the mixture into ice water and collect the resulting precipitate by vacuum filtration. Wash the solid with water and dry to yield the target pyrido[3,2-b]indolone. Recrystallization from ethanol or purification via column chromatography may be necessary.

Caption: Workflow for the synthesis of a pyrido[3,2-b]indolone derivative.

Application 2: Reductive Amination for Amine Synthesis

Reductive amination is a cornerstone of medicinal chemistry for installing amine functionalities. The C3-formyl group is readily converted to a new C-N bond in a one-pot procedure. This is exemplified by the synthesis of a 3-(aminomethyl) derivative.

Protocol 3: Synthesis of N-Methyl-3-((propylamino)methyl)-1H-indole-2-carboxamide

Objective: To introduce a secondary amine at the C3-methyl position.

Materials:

  • 3-Formyl-N-methyl-1H-indole-2-carboxamide

  • Propylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Imine Formation: Dissolve 3-formyl-N-methyl-1H-indole-2-carboxamide (1.0 equiv.) in DCE. Add propylamine (1.2 equiv.) followed by a catalytic amount of glacial acetic acid (0.1 equiv.).

  • Stir the mixture at room temperature for 30-60 minutes to allow for the in situ formation of the imine intermediate.

  • Reduction: Add sodium triacetoxyborohydride (1.5 equiv.) portion-wise to the reaction mixture. Note: NaBH(OAc)₃ is a mild and selective reducing agent, ideal for this transformation, minimizing side reactions.

  • Stir the reaction at room temperature for 12-24 hours, or until TLC indicates completion.

  • Work-up: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Extract the aqueous layer with DCM or ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude residue by flash column chromatography (silica gel, eluting with a gradient of methanol in DCM) to afford the desired product.

G A 3-Formyl-N-methyl-1H-indole- 2-carboxamide C Imine Intermediate (Formed in situ) A->C Condensation B Propylamine, Acetic Acid (cat.) E 3-((Propylamino)methyl)-N-methyl- 1H-indole-2-carboxamide C->E Reduction D Sodium Triacetoxyborohydride (Reducing Agent)

Caption: One-pot reductive amination workflow.

Safety and Handling

  • 3-Formyl-N-methyl-1H-indole-2-carboxamide: Handle with standard personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves. Avoid inhalation of dust.

  • Reagents: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water; handle only in a chemical fume hood. Sodium triacetoxyborohydride can release flammable gases upon contact with water. Always consult the Safety Data Sheet (SDS) for all chemicals before use.

Troubleshooting

ProblemPossible CauseRecommended Solution
Low yield in Vilsmeier-Haack Moisture contamination deactivating the Vilsmeier reagent.Use anhydrous solvents and freshly distilled POCl₃. Ensure all glassware is flame-dried.
Incomplete Knoevenagel Condensation Insufficient catalyst or reaction time.Add an additional drop of piperidine. Ensure the reaction is maintained at reflux.
Formation of di-alkylated amine in reductive amination Amine product is reacting with remaining aldehyde.Use a slight excess of the primary amine. Ensure the reducing agent is added after imine formation is established.
Difficult purification Close-running impurities.Optimize the mobile phase for column chromatography; consider using a different solvent system or a reverse-phase column if necessary.

Conclusion

3-Formyl-N-methyl-1H-indole-2-carboxamide is a high-value, versatile building block for synthetic and medicinal chemistry. Its dual functionality allows for the straightforward construction of complex molecular architectures, including fused heterocyclic systems and diversely substituted amines. The protocols outlined herein provide a reliable foundation for researchers to leverage this intermediate in the development of novel chemical entities for drug discovery and materials science.

References

The protocols described are based on well-established, fundamental organic chemistry transformations. While direct literature for the synthesis and specific reactions of 3-formyl-N-methyl-1H-indole-2-carboxamide may not be readily available in a single source, the principles are widely published. Researchers should consult standard organic chemistry literature and databases such as Scifinder or Reaxys for specific examples on analogous substrates.

  • Wang, Q.-D., et al. (2017). Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air. Synlett, 28, 2670-2674. (Provides context on modern indole formylation methods). Available at: [Link]

  • Li, J., et al. (2019). Synthesis of 3-Formylindoles via Electrochemical Decarboxylation of Glyoxylic Acid with an Amine as a Dual Function Organocatalyst. Organic Letters, 21(15), 6048-6052. (Illustrates the importance of 3-formylindoles). Available at: [Link]

  • Chemistry Steps. (2023). Vilsmeier-Haack Reaction. (Provides mechanistic details of the Vilsmeier-Haack reaction). Available at: [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. (General overview of the reaction). Available at: [Link]

  • Jakše, R., et al. (2014). Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. Zeitschrift für Naturforschung B, 61(4), 413-419. (Shows transformations of a similar 3-formyl indole-2-carboxylate). Available at: [Link]

  • Noolvi, M. N., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Molecules, 27(16), 5248. (Highlights the biological relevance of indole-2-carboxamides). Available at: [Link]

  • Ghosh, A., et al. (2021). Indole-2-carboxamide: a versatile synthetic handle for the synthesis of diversely substituted polycyclic indole structures. Organic & Biomolecular Chemistry, 19, 8846-8869. (Reviews the utility of the indole-2-carboxamide scaffold). Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egyptian Journal of Chemistry, 60(5), 725-749. (General review on the reactivity of 3-formylindoles). Available at: [Link]

  • Ghosh, A., et al. (2020). Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action. RSC Medicinal Chemistry, 11, 1067-1083. (Demonstrates SAR of indole-2-carboxamides). Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving solubility of 3-formyl-N-methyl-1H-indole-2-carboxamide in DMSO

Executive Summary You are encountering solubility limitations with 3-formyl-N-methyl-1H-indole-2-carboxamide . This compound presents a classic "brick-dust" profile: a rigid, planar heteroaromatic scaffold capable of str...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are encountering solubility limitations with 3-formyl-N-methyl-1H-indole-2-carboxamide . This compound presents a classic "brick-dust" profile: a rigid, planar heteroaromatic scaffold capable of strong intermolecular hydrogen bonding (Indole NH and Amide NH donors vs. Formyl and Amide C=O acceptors) and extensive


-

stacking. While DMSO is a potent polar aprotic solvent, the lattice energy of this crystal often exceeds the solvation energy provided by pure DMSO at room temperature.

This guide provides a tiered troubleshooting approach, moving from standard physical interventions to chaotropic chemical additives proven to disrupt the specific intermolecular forces holding this lattice together.

Part 1: The Standard Dissolution Protocol

Use this workflow for initial attempts to reach stock concentrations of 10–50 mM.

Q: I added the solid to DMSO, but it remains a suspension. Should I just vortex longer?

A: Vortexing alone is rarely sufficient for rigid indole-carboxamides. You must apply energy to overcome the crystal lattice enthalpy.

Step-by-Step Protocol:

  • Solvent Choice: Ensure you are using anhydrous DMSO (Grade

    
     99.9%). Water content >0.1% significantly decreases the solubility of hydrophobic organics.
    
  • The "Pulse-Heat" Cycle:

    • Place the sealed vial in a water bath or heating block set to 60°C .

    • Incubate for 5–10 minutes.

    • Critical Step: While warm, sonicate the vial in an ultrasonic bath for 60 seconds.

    • Repeat this Heat/Sonicate cycle 3 times.

  • Visual Check: Hold the vial up to a light source. If you see "schlieren" lines (wavy optical distortions) or micro-particulates, the compound is not fully dissolved.

Why this works: Heating increases the kinetic energy of the solvent molecules, while sonication induces acoustic cavitation, physically breaking apart crystal aggregates and exposing more surface area to the solvent.

Part 2: Advanced Troubleshooting (The LiCl Method)

Use this if the standard protocol fails or if the solution gels/precipitates upon cooling.

Q: The solution clears when hot but precipitates or turns cloudy when it cools to room temperature. How do I stabilize it?

A: This indicates that the compound is aggregating due to intermolecular Hydrogen Bonding (H-bonding). The indole NH and the amide NH are re-forming bonds with the carbonyl oxygens of neighboring molecules. You need a chaotropic breaker .

The Lithium Chloride (LiCl) Protocol: Lithium ions (


) have a high charge density and a strong affinity for carbonyl oxygens. Adding LiCl to DMSO creates a solvent system that actively competes for the H-bond acceptors on your molecule, effectively "capping" them and preventing aggregation.

Protocol:

  • Prepare LiCl-DMSO: Dissolve dry Lithium Chloride in anhydrous DMSO to create a 0.5 M LiCl stock solution . (Note: LiCl dissolves exothermically; allow to cool).

  • Solubilize Compound: Use this LiCl-DMSO solution to dissolve your indole compound instead of pure DMSO.

  • Result: The

    
     coordinates with the formyl and carboxamide carbonyls, disrupting the intermolecular H-bond network.
    

Warning: Ensure LiCl is compatible with your downstream assay. High salt concentrations can affect enzymatic assays or protein-protein interactions. Always run a vehicle control containing the same concentration of LiCl.

Part 3: Stability & Chemical Integrity

Q: Will heating to 60°C degrade the formyl (aldehyde) group?

A: The 3-formyl group on an indole is relatively stable due to conjugation with the aromatic ring, but aldehydes are susceptible to oxidation.

  • Risk: DMSO can act as a mild oxidant at high temperatures (similar to Swern oxidation conditions, though usually requiring an activator).

  • Mitigation: Do not exceed 80°C. Keep heating times under 15 minutes.

  • Storage: Once dissolved, store the stock solution at -20°C to prevent the slow oxidation of the aldehyde to a carboxylic acid (Indole-3-carboxylic acid derivative).

Q: Can I add a base (like NaOH) to deprotonate the indole NH?

A: Avoid this. While deprotonating the indole NH (


 ~17 in DMSO) would vastly improve solubility by creating an anion, the presence of the 3-formyl group  makes this risky. Aldehydes in basic conditions can undergo side reactions such as:
  • Cannizzaro Reaction: Disproportionation to an alcohol and acid.

  • Aldol-like Condensations: Reaction with the N-methyl amide or other nucleophiles. Stick to neutral DMSO or the LiCl method.

Part 4: Visualizing the Solubility Mechanism

The following diagram illustrates the decision logic and the molecular mechanism of the LiCl "Rescue" protocol.

SolubilityLogic Start Solid 3-formyl-N-methyl- 1H-indole-2-carboxamide DMSO Add Anhydrous DMSO Start->DMSO Check1 Visual Inspection: Clear Solution? DMSO->Check1 Success Success: Store at -20°C Check1->Success Yes HeatSonic Protocol A: Heat (60°C) + Sonicate (3 cycles) Check1->HeatSonic No Check2 Remains Cloudy or Viscous? HeatSonic->Check2 Check2->Success Clear LiCl Protocol B (Chaotropic): Add LiCl (0.5M final) to disrupt H-Bonds Check2->LiCl Cloudy LiCl->Success Mechanism Mechanism: Li+ coordinates C=O, breaking Indole-Amide lattice network LiCl->Mechanism

Figure 1: Decision tree for solubilizing rigid indole-carboxamides. Protocol B (LiCl) is the critical intervention for H-bond aggregated systems.

Part 5: Summary Data Table

ParameterValue / RecommendationNote
Target Conc. 10 – 50 mMTypical for HTS/Cellular stock solutions.
Max Temp. 80°CDo not exceed to protect the formyl group.
Solvent Grade Anhydrous DMSO (

99.9%)
Water promotes precipitation.
Additive Lithium Chloride (LiCl)Use at 0.1 – 0.5 M if aggregation occurs.

(Indole NH)
~16.9 (in DMSO)Weakly acidic; do not use strong base.
Storage -20°C, Dark, Inert GasProtects aldehyde from oxidation.

References

  • Indole-2-carboxamide Solubility & Properties

    • Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity. (2013). Journal of Medicinal Chemistry. (Discusses solubility limits of indole-2-carboxamides in DMSO and biological assay conditions).
  • Chaotropic Effect of LiCl in DMSO

    • Quantifying Lithium Chloride's Solubility in Organics. (2025). PatSnap/Ganfeng Lithium Research. (Details the high solubility of LiCl in DMSO and its ability to disrupt solvent structures).
  • Synthesis and Stability of 3-Formylindoles

    • Triphenylphosphine/1,2-Diiodoethane-Promoted Formylation of Indoles. (2021).[1] Chinese Journal of Organic Chemistry. (Provides context on the stability and reactivity of the 3-formyl indole moiety).

  • General DMSO Solubility Protocols

    • Solubilities of six lithium salts in five non-aqueous solvents. (2018). Journal of Molecular Liquids.

Sources

Optimization

Technical Support Center: Vilsmeier-Haack Formylation of Indoles

Topic: Troubleshooting Low Yields & Process Optimization Executive Summary & Diagnostic Framework Welcome to the Technical Support Center. You are likely here because your Vilsmeier-Haack (VH) reaction on an indole subst...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Yields & Process Optimization

Executive Summary & Diagnostic Framework

Welcome to the Technical Support Center. You are likely here because your Vilsmeier-Haack (VH) reaction on an indole substrate failed to deliver the expected yield. The VH reaction is a robust electrophilic aromatic substitution, but it relies on a "silent" intermediate—the Chloroiminium Salt (Vilsmeier Reagent) —that is moisture-sensitive and thermally unstable.

The Core Philosophy: We do not treat low yield as a random event. We treat it as a failure in one of three specific nodes:

  • Reagent Competency: Did the active electrophile actually form?

  • Substrate Electronics: Is the indole ring too deactivated to attack the electrophile?

  • Hydrolysis Dynamics: Did you destroy the product during the quench?

Critical Troubleshooting Modules (FAQs)

Module A: Reagent Formation (The "Engine")

Q: My reaction mixture stays clear or turns slightly yellow, but no product forms. What is wrong? Diagnosis: You likely have "Dead Reagent" syndrome . The Vilsmeier reagent (chloromethyleneiminium salt) must form before the indole is introduced.

  • The Mechanism: DMF + POCl₃

    
     [Me₂N=CHCl]⁺Cl⁻ + PO₂Cl₂⁻.
    
  • The Check: In a healthy prep, mixing POCl₃ and DMF at 0°C should result in a white precipitate or a thick, viscous suspension within 15–30 minutes. If your solution remains water-clear and fluid, your reagent did not precipitate or hydrolyzed immediately.

  • Corrective Action:

    • Dry Your Solvent: DMF is hygroscopic. If it contains >0.1% water, it hydrolyzes POCl₃ to phosphoric acid, killing the reaction. Distill DMF over CaH₂ or use a fresh molecular sieve-dried bottle.

    • Check POCl₃: If your POCl₃ bottle has a "crust" on the seal or fumes heavily upon opening, it may be hydrolyzed. Distill it if necessary.

Q: The reaction turned into a black tar. What happened? Diagnosis: Thermal Runaway. The formation of the Vilsmeier reagent is exothermic.[1][2] If the temperature spikes >20°C during POCl₃ addition, the reagent can decompose or polymerize the DMF.

  • The Protocol: Cool DMF to 0°C. Add POCl₃ dropwise over 20–30 minutes. Ensure internal temperature (IT) never exceeds 5°C during generation.

Module B: Substrate Reactivity (The "Drive")

Q: I am using a 5-nitroindole or 5-cyanoindole, and I get <10% yield. Why? Diagnosis: Electronic Deactivation. The VH reagent is a relatively weak electrophile compared to nitronium ions. An electron-withdrawing group (EWG) on the indole ring pulls electron density away from C3, raising the activation energy barrier.

  • The Fix:

    • Heat is Energy: Standard indoles react at 0°C to RT. EWG-indoles often require heating to 60–90°C after the addition is complete.

    • Supercharge the Reagent: Switch from POCl₃ to Triflic Anhydride (Tf₂O) . The resulting triflyloxy-iminium species is significantly more electrophilic than the chloro-iminium counterpart.

Q: I have a substituent at C3. Will it go to N1 or C2? Diagnosis: Regioselectivity Conflict.

  • Standard Rule: Free N-H indoles reacting with VH reagents overwhelmingly favor C3 .

  • Blocked C3: If C3 is substituted (e.g., Skatole), formylation typically occurs at C2 , but the yield is often lower due to steric hindrance and the disruption of the energetic preference for C3 attack.

  • N-Formylation: This is rare under standard acidic VH conditions. If you see N-formylation, check if your workup was too basic too early, or if you accidentally used a base during the reaction.

Module C: Quenching & Isolation (The "Landing")

Q: TLC showed a new spot, but after workup, I recovered starting material or a water-soluble mess. Diagnosis: Hydrolysis Failure. This is the most common point of failure.

  • The Chemistry: The reaction produces an iminium salt intermediate, not the aldehyde directly.[2][3] This salt is stable in acid but water-soluble.

    • Scenario A (Too Acidic): If you just add water, the iminium salt dissolves in the aqueous layer. If you extract with EtOAc now, you pull out nothing.

    • Scenario B (Too Basic): If you dump it into strong NaOH, you risk Cannizzaro reactions or ring cleavage if the substrate is sensitive.

  • The Protocol:

    • Pour reaction mixture onto ice.

    • Neutralize: Add 2M NaOH or saturated NaOAc solution slowly until pH reaches 7–9 .

    • Wait: Stir for 1 hour. You need time for the tetrahedral intermediate to collapse into the aldehyde.

    • Precipitation: Often, the aldehyde precipitates as a solid at pH 8. Filter it. Do not extract unless necessary.

Standardized Operating Procedure (SOP)

Objective: Synthesis of Indole-3-carboxaldehyde (Self-Validating Protocol)

  • Reagent Gen (0:00 - 0:30):

    • Charge oven-dried flask with anhydrous DMF (10 equiv). Cool to 0°C under Ar/N₂.

    • Add POCl₃ (1.1–1.2 equiv) dropwise.

    • Validation Check: Mixture must become viscous/cloudy white. If clear after 30 mins, ABORT .

  • Substrate Addition (0:30 - 2:00):

    • Dissolve Indole (1.0 equiv) in minimum DMF.

    • Add dropwise to the reagent at 0°C.[4][5]

    • Warm to RT.[2][4][5][6]

    • Validation Check: TLC after 1 hour. If SM remains and substrate is electron-poor, heat to 60°C.

  • Hydrolysis (End Game):

    • Pour onto ice (5x volume).

    • Basify to pH 8–9 with 5M NaOH (keep T < 20°C).

    • Crucial Step: Stir the basic slurry for 45 mins.

    • Filter solid precipitate.[2] Wash with H₂O.[2][4]

Data & Visualization

Table 1: Substrate-Specific Conditions & Expected Yields
Substrate TypeExampleReagentTemp (°C)Expected YieldKey Modification
Electron-Rich 5-MethoxyindolePOCl₃/DMF0°C

RT
85–95%Strict temp control (avoid exotherm)
Neutral IndolePOCl₃/DMFRT

35°C
80–90%Standard protocol
Electron-Poor 5-BromoindolePOCl₃/DMF60–80°C60–75%Requires heat to drive conversion
Deactivated 5-NitroindoleTf₂O/DMFRT

50°C
40–60%Switch to Tf₂O (stronger electrophile)
Steric Block 3-MethylindolePOCl₃/DMF80–100°C30–50%Formylates at C2; requires forcing conditions
Figure 1: The Vilsmeier-Haack Mechanism & Failure Points

VilsmeierMechanism cluster_failures Critical Failure Points DMF DMF + POCl3 Reagent Vilsmeier Reagent (Chloroiminium Salt) DMF->Reagent 0°C, -Cl- Fail1 Moisture kills reagent here DMF->Fail1 Intermediate Iminium Salt (Water Soluble!) Reagent->Intermediate + Indole Electrophilic Attack Indole Indole (Nucleophile) Indole->Intermediate Requires e- density Hydrolysis Hydrolysis (pH > 7) Intermediate->Hydrolysis + H2O Fail2 Acidic workup traps product here Intermediate->Fail2 Product 3-Formylindole (Precipitate) Hydrolysis->Product - H+, -HNMe2

Caption: Fig 1. Mechanistic pathway highlighting the critical stability of the Vilsmeier reagent and the solubility trap of the intermediate iminium salt.

Figure 2: Troubleshooting Logic Tree

TroubleshootingTree Start Low Yield / No Reaction CheckReagent Did Reagent Precipitate/Cloud at 0°C? Start->CheckReagent ReagentNo NO: Solution Clear CheckReagent->ReagentNo ReagentYes YES: White Suspension CheckReagent->ReagentYes ActionDry Dry DMF / Distill POCl3 ReagentNo->ActionDry CheckTLC TLC Monitoring: Is SM consumed? ReagentYes->CheckTLC TLC_SM_Left SM Remains CheckTLC->TLC_SM_Left TLC_NewSpot New Polar Spot Visible CheckTLC->TLC_NewSpot CheckTemp Increase Temp (60-90°C) TLC_SM_Left->CheckTemp CheckWorkup Workup Check: Did you neutralize to pH 8-9? TLC_NewSpot->CheckWorkup WorkupNo NO: Acidic/Neutral CheckWorkup->WorkupNo WorkupYes YES: pH > 8 CheckWorkup->WorkupYes FixHydrolysis Basify & Stir 1hr (Release Aldehyde) WorkupNo->FixHydrolysis Emulsion Check for Emulsions/ Tar Formation WorkupYes->Emulsion

Caption: Fig 2. Step-by-step diagnostic logic for isolating the cause of failure in Vilsmeier-Haack formylations.

References

  • Jones, G., & Stanforth, S. P. (1997).[7] The Vilsmeier–Haack Reaction.[1][2][3][4][5][6][7][8][9] Organic Reactions.[1][2][4][5][6][7][8][9][10] (Comprehensive review of mechanism and scope).

  • Meth-Cohn, O., & Stanforth, S. P. (1991).[8] The Vilsmeier–Haack Reaction (Review).[1][2][3][4][5][6][7][8] Comprehensive Organic Synthesis. (Detailed discussion on reagent formation).

  • James, D. S. (1960). Indole-3-carboxaldehyde.[1][2] Organic Syntheses, Coll.[8] Vol. 4, p.539. (The "Gold Standard" protocol for unsubstituted indole).

  • BenchChem Technical Notes. (2025). Vilsmeier-Haack Formylation of Indoles: Protocols and Troubleshooting. (Practical guide for reagent handling).

  • TCI Chemicals. (2025). Practical Example: Formylation of Aromatic Compound Using the Vilsmeier Reagent. (Specific workup details regarding pH control).

Sources

Troubleshooting

Technical Support Center: Purification of 3-formyl-N-methyl-1H-indole-2-carboxamide

This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions (FAQs) for the purification of 3-formyl-N-methyl-1H-indole-2...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions (FAQs) for the purification of 3-formyl-N-methyl-1H-indole-2-carboxamide by column chromatography.

Introduction

3-formyl-N-methyl-1H-indole-2-carboxamide is a polar, aromatic heterocyclic compound. Its structure presents specific challenges for purification via normal-phase column chromatography. The presence of the indole nitrogen, an amide, and an aldehyde group can lead to issues such as strong interaction with the stationary phase, potential for degradation on acidic silica gel, and difficult separation from polar impurities. This guide provides a systematic approach to overcoming these challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable stationary phase for purifying this compound?

A1: The selection of the stationary phase is critical and depends on the stability of your compound and the nature of the impurities.

  • Silica Gel: This is the most common choice for normal-phase chromatography.[1][2] However, standard silica gel is slightly acidic, which can lead to streaking or degradation of acid-sensitive indole derivatives.[1] Given the electron-withdrawing nature of the substituents on your indole, it is likely to be more stable than electron-rich indoles, but stability should always be verified.

  • Deactivated Silica Gel: If you observe degradation or significant tailing on a standard silica gel TLC plate, using deactivated silica is recommended.[1][3] This is silica gel that has been treated with a base, typically triethylamine, to neutralize the acidic silanol groups.[1][4]

  • Alumina: Alumina is another excellent alternative for compounds that are sensitive to the acidity of silica gel.[1][3] It is available in acidic, neutral, and basic forms, allowing you to match the stationary phase to the properties of your compound.[1][2] For a compound like 3-formyl-N-methyl-1H-indole-2-carboxamide, neutral or basic alumina would be a good starting point.

  • Reversed-Phase Silica (C18 or C8): If the compound proves very polar or difficult to purify by normal-phase chromatography, reversed-phase chromatography is a powerful alternative.[1][5] This technique uses a non-polar stationary phase with a polar mobile phase, such as water/methanol or water/acetonitrile mixtures.[1][5]

Q2: How should I select the mobile phase (eluent) for the column?

A2: The mobile phase should be chosen based on systematic Thin-Layer Chromatography (TLC) analysis. The goal is to find a solvent system that provides good separation between your target compound and any impurities, with an ideal Retention Factor (Rf) of 0.25-0.35 for the desired product.[5]

  • Starting Solvent System: A good starting point for polar aromatic compounds on silica gel is a mixture of a less polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[1][6]

  • Increasing Polarity: Due to the polar nature of your compound, you will likely need to use more polar solvent systems. Consider combinations such as dichloromethane/ethyl acetate or ethyl acetate/methanol.[7] Small amounts of methanol can be very effective for eluting highly polar compounds.[1][4]

  • Using Modifiers: If you observe streaking on the TLC plate, it may be due to the interaction of your compound with the acidic silica gel. Adding a small amount of a basic modifier like triethylamine (0.1-2.0%) or a solution of ammonia in methanol to your eluent can significantly improve the spot shape.[1]

Q3: My compound is not visible on the TLC plate. How can I visualize it?

A3: Most indole derivatives are UV-active and can be visualized under a UV lamp.[1]

  • UV Light (254 nm): Indoles typically appear as dark spots on a fluorescent TLC plate (F254) under short-wave UV light.[1] This is the most common and non-destructive method.

  • Chemical Stains: If UV visualization is not effective, various chemical stains can be used. These are generally destructive to the compound on the TLC plate.

    • p-Anisaldehyde Stain: A general-purpose stain that reacts with many functional groups.

    • Ehrlich's Reagent (p-dimethylaminobenzaldehyde): This is a highly specific stain for indoles, typically producing blue or purple spots.[1]

    • Potassium Permanganate (KMnO₄): A universal stain that reacts with any compound that can be oxidized, showing up as yellow-brown spots on a purple background.[1]

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of 3-formyl-N-methyl-1H-indole-2-carboxamide.

Problem 1: My compound is streaking or tailing on the TLC plate and the column.

  • Possible Cause 1: Interaction with Acidic Silica Gel. The indole nitrogen, even when N-methylated, and the amide group can interact with the acidic silanol groups on the silica surface, leading to poor chromatography.[1]

    • Solution: Add a basic modifier to your mobile phase. Start with 0.5% triethylamine in your eluent and observe the effect on the TLC.[1] If this improves the spot shape, use this modified eluent for your column.

  • Possible Cause 2: Compound Overload. Applying too much sample to the TLC plate or the column can cause streaking.

    • Solution: For TLC, ensure you are spotting a dilute solution of your crude material. For the column, a general rule is to use 20-50 times the weight of stationary phase to the weight of your crude sample.[2]

  • Possible Cause 3: Insolubility in the Mobile Phase. The compound may be precipitating at the top of the column if it is not fully soluble in the eluent.[1]

    • Solution: Use the "dry loading" method. Dissolve your crude product in a suitable solvent (e.g., dichloromethane or acetone), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. This powder can then be carefully added to the top of your packed column.[1]

Problem 2: My compound is not eluting from the column, or the recovery is very low.

  • Possible Cause 1: The mobile phase is not polar enough. Your compound is highly polar and may be too strongly adsorbed to the silica gel.

    • Solution: Gradually increase the polarity of your mobile phase. If you are using a hexane/ethyl acetate system, you can switch to an ethyl acetate/methanol system. A gradient elution, where you slowly increase the percentage of the more polar solvent, can be very effective.[4]

  • Possible Cause 2: Decomposition on the column. The compound may be unstable on the acidic silica gel.[3]

    • Solution 1: Test for stability. Before running a large-scale column, you can perform a 2D TLC experiment to check for stability.[1] Spot your compound on a TLC plate, run it in one direction, dry the plate, rotate it 90 degrees, and run it again in the same solvent system. If new spots appear off the diagonal, it indicates decomposition.[1]

    • Solution 2: Use a different stationary phase. If decomposition is confirmed, switch to a less acidic stationary phase like deactivated silica gel or alumina.[1][3]

Problem 3: I cannot separate my target compound from a close-running impurity.

  • Possible Cause: Insufficient selectivity of the chromatographic system. The chosen stationary and mobile phases are not able to resolve the two compounds.

    • Solution 1: Optimize the mobile phase. Try different solvent combinations. For example, switching from an ethyl acetate-based system to a dichloromethane-based system can alter the selectivity and may improve separation.[4][8]

    • Solution 2: Try a different stationary phase. If optimizing the mobile phase doesn't work, changing the stationary phase from silica gel to alumina, or even to a reversed-phase material, will provide a different separation mechanism and likely resolve the impurities.[4]

Experimental Protocols

Protocol 1: TLC Analysis and Mobile Phase Selection
  • Dissolve a small amount of the crude 3-formyl-N-methyl-1H-indole-2-carboxamide in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • On a silica gel TLC plate, spot the crude material alongside any available starting materials.

  • Develop the TLC plate in a chamber with a starting solvent system, for example, 70:30 hexane/ethyl acetate.

  • Visualize the plate under UV light.

  • If the Rf value of your target compound is too low (i.e., it hasn't moved far from the baseline), increase the polarity of the mobile phase (e.g., 50:50 hexane/ethyl acetate, or switch to a dichloromethane/ethyl acetate system).

  • Continue this process until you find a solvent system that gives your target compound an Rf value between 0.25 and 0.35, with good separation from other spots.[5]

Parameter Description Source
Target Rf Value The ideal retention factor for the compound of interest on a TLC plate before running a column.[5]
Calculation Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front)[9][10][11]
Significance An Rf of 0.25-0.35 ensures that the compound will elute from the column in a reasonable volume of solvent and will be well-separated from less polar and more polar impurities.[5]
Protocol 2: Column Chromatography Procedure (Wet Slurry Method)
  • Preparation: Choose a glass column of appropriate size. As a rule of thumb, the height of the silica gel should be about 10-15 times its diameter.

  • Packing the Column:

    • Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand.

    • In a separate beaker, make a slurry of silica gel in the initial, least polar eluent you plan to use.

    • Pour the slurry into the column. Gently tap the side of the column to ensure even packing and to dislodge any air bubbles.

    • Open the stopcock to allow some solvent to drain, which helps in compacting the silica bed. Crucially, never let the solvent level drop below the top of the silica bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (ideally the eluent itself, or a more polar solvent that is then evaporated onto a small amount of silica for dry loading).

    • Carefully add the sample solution to the top of the silica bed using a pipette.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column.

    • Open the stopcock and begin collecting the eluting solvent in fractions (e.g., in test tubes).

    • If using a gradient elution, gradually increase the polarity of the mobile phase as the column runs.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the fractions that contain the pure 3-formyl-N-methyl-1H-indole-2-carboxamide.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified compound.

Visualizations

Workflow cluster_prep Preparation Phase cluster_execution Execution Phase cluster_analysis Analysis Phase TLC 1. TLC Analysis (Find Rf ≈ 0.25-0.35) Stability 2. Stability Check (Optional) (2D TLC or on-silica test) TLC->Stability If streaking/degradation Pack 3. Pack Column (Wet slurry method) TLC->Pack Use optimal eluent Stability->Pack Proceed with appropriate stationary phase Load 4. Load Sample (Wet or dry loading) Pack->Load Elute 5. Elute & Collect Fractions Load->Elute Analyze 6. Analyze Fractions by TLC Elute->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate Pure Pure Compound Evaporate->Pure

Caption: General workflow for the purification of 3-formyl-N-methyl-1H-indole-2-carboxamide.

Troubleshooting Problem Problem: Compound Streaking on TLC Cause1 Possible Cause 1: Acidic Silica Interaction Problem->Cause1 Cause2 Possible Cause 2: Compound Overload Problem->Cause2 Cause3 Possible Cause 3: Insolubility Problem->Cause3 Solution1 Solution: Add Basic Modifier (e.g., 0.5% Triethylamine) Cause1->Solution1 Solution2 Solution: Use Dilute Sample Cause2->Solution2 Solution3 Solution: Use Dry Loading Method Cause3->Solution3

Caption: Decision tree for troubleshooting compound streaking.

References

  • Vertex AI Search. (2025, February 20).
  • Benchchem. (2025).
  • BYJU'S. (2022, August 2). The R f (retardation factor) value is the ratio of the solute's distance travelled to the solvent's distance travelled.
  • PubMed. (2024, January 11).
  • Oreate AI Blog. (2026, January 15).
  • Benchchem. (2025).
  • University of Rochester, Department of Chemistry.
  • Restek. Troubleshooting Guide.
  • ResearchGate. (2021, February 18).
  • alwsci. (2024, May 10).
  • Phenomenex. Mobile Phase Selectivity.
  • Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize.
  • Benchchem. (2025).
  • ResearchGate. (2014, January 9).
  • Chrom Tech, Inc. (2024, November 20). Flash Chromatography Explained: A Comprehensive Guide.
  • EPFL. (2008, February 14).
  • ACS Publications. (2025, May 14).
  • Supporting information. Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively.
  • PMC. Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity.
  • PubMed. (1978, November 10).
  • ResearchGate. (2017, December 18). What do common indole impurities look like?.
  • MDPI. (2025, February 5). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists.
  • Scholars Research Library. (2011, May 15). Synthesis, characterization and biological evaluation of indole-2- carboxamides fused with imidazolinone moiety.
  • PMC. (2022, August 16). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors.
  • Pure. (1997, January 1).
  • UVic.
  • J-STAGE.

Sources

Optimization

stability of 3-formyl-N-methyl-1H-indole-2-carboxamide in aqueous solution

Technical Support Center: 3-Formyl-N-methyl-1H-indole-2-carboxamide Subject: Stability & Handling Guide for Aqueous Formulations Document ID: TS-IND-3F-001 Target Audience: Medicinal Chemists, Biochemists, Assay Developm...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Formyl-N-methyl-1H-indole-2-carboxamide

Subject: Stability & Handling Guide for Aqueous Formulations Document ID: TS-IND-3F-001 Target Audience: Medicinal Chemists, Biochemists, Assay Development Scientists[1]

Executive Summary

3-formyl-N-methyl-1H-indole-2-carboxamide is a push-pull indole derivative featuring an electron-withdrawing formyl group at C3 and a carboxamide at C2.[1] While the indole core is stabilized against acid-catalyzed polymerization relative to unsubstituted indoles, the C3-formyl group introduces specific vulnerabilities to oxidation and nucleophilic attack (specifically by primary amine buffers).[1]

This guide addresses the three most common failure modes:

  • Precipitation due to hydrophobicity (LogP > 2.0).[1]

  • Covalent modification by amine-containing buffers (The "Tris Trap").

  • Oxidative degradation of the aldehyde moiety.

Part 1: Critical Protocol - Preparation & Solubility

The Issue: This compound exhibits poor aqueous solubility.[1] Direct addition of solid to water results in a suspension, not a solution, leading to erratic assay data.[1]

Standard Operating Procedure (SOP) for Stock Preparation:

  • Primary Stock (10 mM - 50 mM): Dissolve the solid in 100% DMSO (anhydrous).

    • Why: The indole N-H and amide N-H provide hydrogen bond donation, but the aromatic core drives lipophilicity. DMSO disrupts these intermolecular interactions effectively.[1]

  • Intermediate Dilution: Dilute the DMSO stock 10-fold into Ethanol or PEG400 if high concentrations are needed before aqueous introduction.

  • Aqueous Working Solution: Spike the organic stock into the aqueous buffer while vortexing .

    • Limit: Maintain final DMSO concentration < 1% (v/v) to avoid protein denaturation in bioassays, unless the assay tolerates higher.

    • Solubility Limit: Expect precipitation above 50-100 µM in pure aqueous buffer.[1]

Solubility Troubleshooting Table:

Solvent SystemSolubility RatingApplicationRisk
100% Water InsolubleNoneParticulates; 0% recovery
PBS (pH 7.4) Poor (<10 µM)Cell assaysMicelle formation
DMSO Excellent (>50 mM)Stock storageFreezing (hygroscopic)
50% PEG400/Water GoodAnimal dosingViscosity

Part 2: Chemical Stability & Buffer Compatibility

The "Tris Trap" (Crucial Warning): Do NOT use Tris, Glycine, or other primary amine buffers. The C3-formyl group is an electrophilic aldehyde.[1] It reacts reversibly with primary amines to form Schiff bases (imines) .[1] This reaction depletes the free aldehyde and creates a new chemical species with different biological properties.[1]

  • Recommended Buffers: HEPES, MOPS, Phosphate (PBS), Citrate.[1]

  • Forbidden Buffers: Tris, Glycine, Lysine-rich media (without validation).[1]

Degradation Pathways Diagram:

G Compound 3-Formyl-N-methyl- 1H-indole-2-carboxamide Imine Schiff Base (Imine) (Biologically Inactive?) Compound->Imine + Primary Amines (Tris, Glycine) Acid Indole-3-carboxylic acid derivative Compound->Acid Oxidation (Air/Light) Slow Hydrolysis Indole-2-carboxylic acid + Methylamine Compound->Hydrolysis Hydrolysis (pH > 10) High Temp

Figure 1: Primary degradation pathways.[1] The reaction with primary amines (Red arrow) is the most immediate risk in biological assays.

Part 3: Troubleshooting Guide (FAQ)

Q1: My compound turned yellow/orange in solution. Is it degraded?

Likely Yes.

  • Mechanism: Indole-3-carboxaldehydes are susceptible to photo-oxidation.[1] The "push-pull" electronic system (electron-donating indole nitrogen

    
     electron-withdrawing formyl/amide) creates a conjugated system that absorbs UV/blue light.[1]
    
  • The Product: Photo-oxidation often yields dimers or quinoid-like structures which are highly colored.[1]

  • Solution: Store solid and DMSO stocks in amber vials wrapped in foil. Minimize light exposure during experiments.

Q2: I see a peak at [M+16] or [M+32] in my LC-MS. What is it?

Diagnosis: Oxidation. [1]

  • M+16: Conversion of the aldehyde (-CHO) to the carboxylic acid (-COOH).[1] This occurs if the DMSO stock is old (DMSO can act as an oxidant over time, especially if wet) or if the aqueous solution was left exposed to air.

  • M+32: Possible formation of a gem-diol (hydrate) in water, though this is usually transient in the mass spec source.[1] More likely, it is further oxidation.[1]

  • Action: Purge buffers with nitrogen/argon if the compound must sit for >24 hours.[1] Prepare fresh stocks.

Q3: The IC50 in my enzyme assay shifts 10-fold when I switch from Phosphate to Tris buffer.

Diagnosis: Schiff Base Formation.

  • Explanation: In Tris buffer, a significant fraction of your compound exists as the Tris-imine adduct, not the free aldehyde. The adduct likely has lower affinity for your target.[1]

  • Verification: Run a UV-Vis scan.[1] The Schiff base will show a shift in

    
     compared to the aldehyde in phosphate buffer.
    
  • Reference: This phenomenon is well-documented for aldehyde-containing substrates interacting with Tris [1].[1]

Q4: Is the amide bond stable at pH 2 or pH 10?

Generally Stable.

  • Acid (pH 2): The electron-withdrawing nature of the C2-amide and C3-formyl groups deactivates the indole ring, protecting it from the acid-catalyzed polymerization typical of electron-rich indoles (like tryptophan).[1]

  • Base (pH 10): The amide bond is robust. Hydrolysis usually requires heating in strong base (e.g., 3N NaOH, reflux) [2].[1] However, at pH > 10, the aldehyde risk increases (Cannizzaro disproportionation), although the lack of

    
    -hydrogens prevents aldol condensation.
    

Part 4: Analytical Validation Parameters

When validating the stability of this compound, use the following LC-MS parameters to separate the parent from common degradants.

ParameterRecommendation
Column C18 (End-capped to prevent tailing of the amine)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 10 min (Compound is hydrophobic, elutes late)
Detection UV 254 nm (Aromatic) and 280-320 nm (Conjugated Aldehyde)

References

  • Reaction of Tris with aldehydes: Fitzgerald, P. M., et al. "Reaction of Tris with aldehydes.[1] Effect of Tris on reactions catalyzed by homoserine dehydrogenase and glyceraldehyde-3-phosphate dehydrogenase."[1][2] Biochemistry, vol. 16, no.[1] 25, 1977, pp. 5427-5431.[1] Link

  • Hydrolysis of Indole-2-carboxamides: Jiang, S., et al. "Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1)."[1] Journal of Medicinal Chemistry, vol. 57, no.[1] 6, 2014, pp. 2755–2774.[1] Link[1]

  • Indole-3-carbaldehyde Reactivity: "Indole-3-carbaldehyde." Wikipedia, Wikimedia Foundation.[1] Link

Sources

Troubleshooting

Technical Support Center: Indole C3-Formylation Optimization

Status: Operational Topic: Temperature Optimization & Troubleshooting for Indole C3-Formylation Current Protocol Standard: Vilsmeier-Haack (VH) Reaction Support Tier: Senior Application Scientist Level Introduction: The...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Topic: Temperature Optimization & Troubleshooting for Indole C3-Formylation Current Protocol Standard: Vilsmeier-Haack (VH) Reaction Support Tier: Senior Application Scientist Level

Introduction: The Thermal Tightrope

Welcome to the technical support hub for Indole C3-Formylation. While the Vilsmeier-Haack reaction is the industry gold standard for introducing an aldehyde group at the C3 position of indole, it is notoriously sensitive to thermal fluctuations.

The Core Conflict:

  • Kinetic Necessity: Heat is often required to drive the electrophilic aromatic substitution (EAS) to completion, especially with electron-deficient indoles.

  • Thermodynamic Risk: The Vilsmeier reagent is thermally unstable, and the indole core is prone to acid-catalyzed polymerization and dimerization (bis(indolyl)methane formation) at elevated temperatures.

This guide replaces generic advice with precise, mechanistic troubleshooting to optimize your reaction temperature profile.

Module 1: The Vilsmeier-Haack Protocol (Standard Operating Procedure)

User Question: What is the optimal temperature profile for a standard Vilsmeier-Haack formylation on a gram-scale indole substrate?

Technical Response: The reaction must be viewed as three distinct thermal phases. A "set it and forget it" temperature approach is the primary cause of yield loss.

Phase 1: Reagent Formation (The "Cold" Phase)
  • Target Temperature: 0°C to 5°C (Internal).

  • Action: Dropwise addition of POCl

    
     to anhydrous DMF.
    
  • Mechanism: This reaction is highly exothermic.[1][2]

    • Risk:[3][4] If

      
      , the chloroiminium salt (Vilsmeier reagent) can decompose, leading to a "stalled" reaction later.
      
    • Visual Cue: Formation of a white/yellow precipitate (the salt) indicates success. If the solution turns dark brown/black here, the temp was too high; discard and restart.

Phase 2: Substrate Addition & Reaction (The "Ramp" Phase)
  • Target Temperature: Start at 0°C, ramp to 35°C–80°C (Substrate dependent).

  • Action: Add indole (dissolved in DMF) to the pre-formed reagent.

  • Optimization:

    • Unsubstituted Indole: 0°C

      
       RT (25°C) is often sufficient.
      
    • Electron-Withdrawing Groups (e.g., 5-bromoindole): Requires heating to 60–80°C to overcome the deactivated ring.

    • Electron-Donating Groups (e.g., 5-methoxyindole): Keep strictly

      
      . Heat causes rapid polymerization.
      
Phase 3: Hydrolysis (The "Quench" Phase)
  • Target Temperature: <10°C (Ice Bath).

  • Action: Pour reaction mixture into crushed ice/base (inverse addition).

  • Critical Failure Point: The hydrolysis of the iminium intermediate releases HCl and heat.

    • Risk:[3][4] High Temp + Acid + Unreacted Indole = Bis(indolyl)methane (Dimer).

    • Control: Never add water to the reaction flask (exotherm risk). Always add reaction mixture to ice.

Module 2: Visualizing the Mechanism & Failure Points

User Question: Can you map out exactly where temperature affects the chemical pathway?

Technical Response: The diagram below illustrates the Vilsmeier-Haack mechanism, highlighting the specific steps where thermal control determines the ratio between the desired C3-aldehyde and the unwanted dimer/tars.

VilsmeierMechanism Reagents DMF + POCl3 VH_Reagent Vilsmeier Reagent (Chloroiminium Salt) Reagents->VH_Reagent Exothermic Keep < 5°C Intermediate C3-Iminium Intermediate VH_Reagent->Intermediate + Indole Electrophilic Attack Decomp Reagent Decomposition (CO + Dimethylamine) VH_Reagent->Decomp T > 20°C (Thermal Instability) Indole Indole Substrate Hydrolysis Hydrolysis (H2O/Base) Intermediate->Hydrolysis Quench Tars Polymerization/Tars Intermediate->Tars T > 80°C (Thermal Polymerization) Product Indole-3-Carboxaldehyde Hydrolysis->Product pH > 7 Controlled Temp Dimer Bis(indolyl)methane (Pink/Red Solid) Hydrolysis->Dimer High Temp + Acid + Excess Indole

Caption: Fig 1. Mechanistic pathway of Vilsmeier-Haack formylation showing critical temperature-dependent divergence points (Red nodes indicate failure modes).

Module 3: Troubleshooting Guide (Q&A)

User Question: I followed the protocol, but my results are inconsistent. How do I troubleshoot based on my specific observation?

Technical Response: Use the table below to correlate your observation with the likely thermal root cause.

ObservationLikely Thermal CauseCorrective Action
Low Yield (<40%) Reagent formed > 20°CMaintain 0°C during POCl

addition. Ensure reagent stirs for 15-30 mins at 0°C before adding indole.
Pink/Red Product Hydrolysis too hot (> 20°C)The pink color is often bis(indolyl)methane. Quench on crushed ice . Keep pH alkaline (9-10) quickly to stop acid-catalyzed dimerization.
Black Tar/Goo Reaction temp > 90°CIndoles polymerize at high heat. Cap reaction temp at 80°C. If substrate is unreactive, switch to a stronger catalyst (e.g., Triflic anhydride) rather than increasing heat.
No Reaction Reagent too cold during reactionWhile formation needs cold, the reaction needs energy. If using deactivated indoles, slowly ramp temp to 60°C.
Violent Exotherm POCl

added too fast
The enthalpy of Vilsmeier reagent formation is massive. Use a dropping funnel and internal thermometer. Rate of addition = Rate of cooling.

Module 4: Decision Tree for Optimization

User Question: How do I decide the right temperature for my specific indole derivative?

Technical Response: Follow this logic flow to determine your starting parameters.

DecisionTree Start Analyze Indole Substituent EDG Electron Donating (OMe, OH, Alkyl) Start->EDG EWG Electron Withdrawing (NO2, CN, CO2R) Start->EWG Halogen Halogen (Br, Cl, F) Start->Halogen Cond_Mild Protocol A: Reagent: 0°C Reaction: RT (25°C) Time: 1-3 h EDG->Cond_Mild Highly Reactive Cond_Heat Protocol B: Reagent: 0°C Reaction: 60-80°C Time: 4-12 h EWG->Cond_Heat Deactivated Ring Cond_Mod Protocol C: Reagent: 0°C Reaction: 40-50°C Monitor by TLC Halogen->Cond_Mod Moderately Deactivated

Caption: Fig 2. Optimization logic flow for selecting reaction temperature based on electronic properties of the indole substrate.

Module 5: Green Chemistry Alternatives

User Question: The Vilsmeier method is too toxic/energy-intensive. Are there lower-temperature, greener alternatives?

Technical Response: Yes. If temperature sensitivity is a major bottleneck (e.g., complex substrates), consider these catalytic methods that operate under milder conditions.

  • Photo-Redox Catalysis (Room Temp):

    • System: Eosin Y (Catalyst) + TMEDA (C1 Source) + Blue LED.

    • Temp: Ambient (20–25°C).

    • Benefit: Eliminates thermal polymerization risks entirely.

    • Reference:Synlett 2022, 33, 659-663.[5]

  • Iron-Catalyzed Aerobic Formylation:

    • System: FeCl

      
       + Formaldehyde + Air.[6]
      
    • Temp: 130°C (High temp, but avoids POCl

      
      ).
      
    • Note: While "green," this requires high heat, so it is not suitable for thermally sensitive substrates, but excellent for robust scale-up.

References

  • Vilsmeier-Haack Reaction Mechanism & Conditions. Organic Chemistry Portal.[7] [Link][3][7]

  • Thermal Hazards of the Vilsmeier-Haack Reaction. Mettler Toledo Thermal Analysis. [Link][3][8]

  • One-pot conversion of aromatic compounds to bis(indolyl)methanes. Comptes Rendus Chimie, 2014.[9] ( detailing side-product formation). [Link][9]

Sources

Optimization

overcoming steric hindrance in N-methyl indole carboxamide synthesis

Technical Support Center: N-Methyl Indole Carboxamide Synthesis Ticket Subject: Overcoming Steric Hindrance in N-Methyl Indole Carboxamide Coupling Assigned Specialist: Senior Application Scientist Status: Open Introduct...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-Methyl Indole Carboxamide Synthesis

Ticket Subject: Overcoming Steric Hindrance in N-Methyl Indole Carboxamide Coupling Assigned Specialist: Senior Application Scientist Status: Open

Introduction: The Steric Bottleneck

You are likely here because standard EDC/HOBt or even HATU protocols have failed to deliver acceptable yields for your N-methyl indole-2-carboxamide (or 3-carboxamide) targets.

The Root Cause: The N-methyl group on the indole ring acts as a steric gatekeeper. When you attempt to couple a carboxylic acid at the C2 position, the methyl group at N1 creates a "clash zone" with the incoming amine nucleophile. This prevents the formation of the tetrahedral intermediate required for amide bond formation. Furthermore, the electron-rich nature of the indole ring can lead to decarboxylation or acid-catalyzed decomposition under harsh activation conditions (e.g., boiling SOCl₂).

This guide provides a tiered escalation strategy to bypass this energy barrier.

Tier 1 Support: The Optimized Standard (T3P®)

When to use: Your substrate is moderately hindered, or you are observing epimerization/racemization of chiral centers attached to the amine.

The Solution: Propylphosphonic Anhydride (T3P).[1] Unlike HATU, which activates via a bulky guanidinium species that can itself add to the steric burden, T3P forms a mixed anhydride that is comparatively compact. It also acts as a water scavenger, driving the equilibrium toward the amide.

Protocol 1.0: T3P Coupling for Hindered Indoles

ParameterSpecification
Reagent T3P (50% w/w in EtOAc or DMF)
Stoichiometry 1.0 equiv Acid : 1.2-1.5 equiv Amine : 2.0-3.0 equiv Base : 1.5-2.0 equiv T3P
Base Pyridine (Critical: Pyridine acts as both solvent/co-solvent and acylation catalyst)
Temperature 0 °C to Room Temperature (Do not heat initially)

Step-by-Step:

  • Dissolve N-methyl indole carboxylic acid (1.0 equiv) and the amine (1.2 equiv) in dry EtOAc (or DMF for solubility).

  • Add Pyridine (3.0 equiv).

  • Cool to 0 °C.

  • Add T3P solution (1.5 equiv) dropwise.

  • Allow to warm to RT and stir for 12–24 hours.

  • Workup: Quench with water. Wash organic layer with 1M HCl (to remove pyridine), then NaHCO₃.

Expert Insight: If conversion is <50% after 24h, do not add more T3P. The active species has likely decomposed. Proceed to Tier 2.

Tier 2 Support: The "Hard Activation" (Ghosez’s Reagent)

When to use: T3P/HATU failed. You suspect the carboxylic acid is not activating, or the amine is too non-nucleophilic due to its own steric bulk.

The Solution: Ghosez’s Reagent (1-Chloro-N,N,2-trimethylpropenylamine). Standard acid chloride formation (SOCl₂, (COCl)₂) generates HCl, which can polymerize electron-rich N-methyl indoles. Ghosez’s reagent converts the acid to the acid chloride under neutral conditions via a chloro-enamine mechanism.

Protocol 2.0: Neutral Acid Chloride Formation

ParameterSpecification
Reagent Ghosez’s Reagent (Commercial or prepared in situ)
Solvent Dry DCM or CHCl₃ (Must be anhydrous)
Temperature 0 °C to Room Temperature

Step-by-Step:

  • Dissolve N-methyl indole acid (1.0 equiv) in dry DCM.

  • Add Ghosez’s Reagent (1.2 equiv) at 0 °C.

  • Stir at RT for 1–2 hours. Monitor by TLC (take an aliquot, quench with MeOH; if acid chloride formed, you will see the methyl ester).

  • Crucial: Do not isolate. Add the amine (1.5 equiv) and a non-nucleophilic base (Et₃N or DIPEA, 2.0 equiv) directly to this solution.

  • Stir for 4–12 hours.

Tier 3 Support: The Catalytic Bypass (Aminocarbonylation)

When to use: Direct coupling is impossible due to extreme steric clash. The Logic: Stop trying to couple the Acid + Amine. Instead, use the Aryl Halide + CO + Amine. Palladium inserts into the C-Halide bond (oxidative addition), creating a metal complex that projects the ligand away from the steric bulk. CO insertion follows, and the amine attacks the acyl-palladium species, which is electronically activated and less sterically demanding than a tetrahedral organic intermediate.

Protocol 3.0: Pd-Catalyzed Aminocarbonylation

ParameterSpecification
Substrate 2-Bromo- or 2-Iodo-N-methyl indole
CO Source CO gas (balloon) or Mo(CO)₆ (solid source)
Catalyst Pd(OAc)₂ (5 mol%)
Ligand Xantphos (5 mol%) or P(t-Bu)₃ (for extreme sterics)
Base Na₂CO₃ or K₃PO₄ (2.0 equiv)
Solvent Toluene or 1,4-Dioxane

Step-by-Step:

  • Combine Halide, Amine (1.5 equiv), Pd(OAc)₂, Ligand, and Base in a pressure vial.

  • Purge with Argon.

  • Introduce CO (balloon pressure is usually sufficient; if using Mo(CO)₆, add 1.0 equiv as a solid).

  • Heat to 80–100 °C for 16 hours.

  • Filter through Celite and concentrate.

Visualizing the Decision Matrix

The following diagram illustrates the logical flow for selecting the correct methodology based on your specific failure mode.

Indole_Coupling_Logic Start Target: N-Methyl Indole Carboxamide Check_Precursor Starting Material? Start->Check_Precursor Acid_Route Carboxylic Acid Check_Precursor->Acid_Route Has -COOH Halide_Route Aryl Halide (Br/I) Check_Precursor->Halide_Route Has -Br/-I Standard_Attempt Attempt T3P + Pyridine (Tier 1) Acid_Route->Standard_Attempt Pd_Path Pd-Catalyzed Aminocarbonylation (Tier 3) Halide_Route->Pd_Path Bypass Acid Success_Check Yield > 50%? Standard_Attempt->Success_Check Ghosez_Path Ghosez's Reagent (Neutral Acid Chloride) Success_Check->Ghosez_Path No (Steric Failure) Finish Isolate Product Success_Check->Finish Yes Ghosez_Path->Finish Pd_Path->Finish

Caption: Decision tree for selecting the optimal synthetic route based on precursor availability and steric severity.

Troubleshooting FAQs

Q: I tried the Acid Chloride route with Thionyl Chloride and my indole turned into a black tar. Why? A: Indoles are electron-rich enamines disguised as aromatics. Strong acids (like the HCl generated by SOCl₂) can initiate dimerization or polymerization of the indole, especially at elevated temperatures. Switch to Ghosez’s reagent (Protocol 2.0) to maintain neutral pH during activation.

Q: My T3P reaction is clean but stuck at 10% conversion. Should I heat it? A: Heating T3P reactions often accelerates the decomposition of the reagent rather than the coupling. Instead, add a catalytic amount of DMAP (0.1 equiv) to the reaction mixture. If that fails, the steric bulk is preventing the amine approach; switch to the Aminocarbonylation route (Tier 3).

Q: In the Aminocarbonylation (Tier 3), I see the oxidative addition product (Pd-Indole) but no amide. What's wrong? A: This indicates "CO starvation." The CO insertion step is reversible. Ensure you have sufficient CO pressure (balloon is okay, but ensure positive pressure) and consider lowering the temperature slightly (to 80°C) to favor CO coordination, or switch to a more bite-angle ligand like Xantphos which stabilizes the acyl-palladium intermediate.

References

  • Dunetz, J. R., et al. (2011).[2] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters.

  • Ghosez, L., et al. (1979). "Synthesis of acyl chlorides from carboxylic acids using 1-chloro-N,N,2-trimethylpropenylamine." Chemical Communications.

  • Beller, M., et al. (2010). "Palladium-Catalyzed Carbonylation Reactions of Aryl Halides and Related Compounds." Chemical Reviews.

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews.

Sources

Troubleshooting

Technical Support Center: Vilsmeier-Haack Indole Synthesis

Topic: Efficient Removal of DMF Byproducts Executive Summary The Vilsmeier-Haack formylation is the gold standard for synthesizing 3-formylindoles. However, the reaction relies on N,N-Dimethylformamide (DMF) , a high-boi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Efficient Removal of DMF Byproducts

Executive Summary

The Vilsmeier-Haack formylation is the gold standard for synthesizing 3-formylindoles. However, the reaction relies on N,N-Dimethylformamide (DMF) , a high-boiling solvent (


) that adheres stubbornly to organic products. Failure to remove DMF results in "oiling out" (failure to crystallize), poor NMR resolution, and inhibited downstream chemistry.

This guide provides a tiered troubleshooting approach, moving from standard precipitation to advanced scavenging techniques.

Module 1: The Mechanism & The "Trap"

Why is the DMF so difficult to remove?

To solve the problem, we must understand the species present at quenching. You are not just removing solvent; you are hydrolyzing a stable salt.

  • Reagent Formation: DMF reacts with

    
     to form the electrophilic Vilsmeier Reagent  (Chloroiminium ion).[1]
    
  • Substitution: This attacks the electron-rich Indole C3 position.

  • The Trap (Critical Step): The reaction produces an iminium salt intermediate . This salt is stable and soluble in water. It must be hydrolyzed (boiled or basified) to release the aldehyde and dimethylamine. If you extract too early, you pull the salt into the organic layer, where it decomposes slowly, releasing DMF and amine impurities later.

Visualizing the Pathway

The following diagram illustrates the critical hydrolysis step where DMF is regenerated and must be separated.

VilsmeierMechanism Start Indole + DMF + POCl3 VReagent Vilsmeier Reagent (Chloroiminium Ion) Start->VReagent Activation Intermediate Iminium Salt (Water Soluble) VReagent->Intermediate Electrophilic Attack Hydrolysis Hydrolysis (Heat/Base) Intermediate->Hydrolysis Quench Product 3-Formylindole + Dimethylamine Hydrolysis->Product Release

Figure 1: The Vilsmeier-Haack reaction pathway. Note that the Iminium Salt must be fully hydrolyzed to release the target aldehyde.

Module 2: Standard Operating Procedure (The "Happy Path")

Use this protocol for standard substrates (e.g., unsubstituted indole).

If your product is a solid and not highly polar, you can exploit the water-solubility of DMF to force precipitation.[2]

Protocol:

  • Quench: Pour the reaction mixture slowly onto crushed ice (Exothermic!).

  • Neutralize: Adjust pH to 7–8 using 5M NaOH or Saturated NaOAc.

    • Why? Neutralization ensures the dimethylamine byproduct stays in the aqueous phase as a free base or salt depending on pH, but more importantly, it drives the precipitation of the organic indole aldehyde.

  • Precipitate: Stir for 1 hour.

  • Filter: Vacuum filter the solid.[1]

  • Wash: Wash the cake with copious water (3x volume of filter cake).

    • Result: DMF washes through; product remains.[3]

Module 3: Troubleshooting "Oiling Out" (The LiCl Rescue)

Use this when the product forms a sticky oil or emulsion instead of a solid.

If the product oils out, it is likely holding DMF in a solvation shell. Standard brine washes are often ineffective because DMF partitions into the organic layer.

The Solution: Lithium Chloride (LiCl) Extraction Lithium ions (


) coordinate strongly with the oxygen in DMF, significantly increasing its partitioning into the aqueous phase ("salting in" the DMF to the water).[4]

Step-by-Step Protocol:

  • Dilute: Dissolve the crude oil in Ethyl Acetate (EtOAc) . Avoid DCM if possible (EtOAc is better for partitioning DMF out).

  • The LiCl Wash: Wash the organic layer 3 times with 5% Aqueous LiCl solution .[5][6]

    • Ratio: Use a 1:1 volume ratio of Organic:Aqueous.[7]

  • Final Polish: Wash once with brine (saturated NaCl) to remove residual lithium.

  • Dry: Dry over

    
     and concentrate.
    

Comparative Efficiency of Washes:

Wash SolutionMechanismDMF Removal EfficiencyRisk
Water PolarityLow to ModerateEmulsions
Sat. NaCl (Brine) Ionic StrengthModerate"Salting out" DMF back into organic
5% LiCl CoordinationHigh Minimal
0.5N HCl ProtonationHighMay protonate basic products (e.g., azaindoles)
Module 4: Azeotropic Removal (The Evaporation Method)

Use this for heat-stable products when extraction is insufficient.

If LiCl washing leaves trace DMF (visible as peaks at 2.96 and 2.80 ppm in


 NMR), use co-evaporation. DMF does not form a strict azeotrope with many solvents, but it co-distills  effectively with Toluene or Heptane.
  • Add Solvent: Add Toluene (approx.[3] 3x the volume of residual DMF).[3][8]

  • Evaporate: Rotovap at

    
    .
    
  • Repeat: Repeat 2–3 times.

    • Mechanism:[7][9][10][11][12][13][14] The toluene vapor carries DMF molecules, effectively lowering the partial pressure required to remove the DMF.

Module 5: Decision Logic (Troubleshooting Tree)

Follow this logic gate to determine the correct purification path for your specific batch.

Troubleshooting Start Quench Reaction (Ice/Water) Precipitate Did Solid Precipitate? Start->Precipitate Filter Vacuum Filtration + Water Wash Precipitate->Filter Yes Oil Product Oiled Out or Emulsion Precipitate->Oil No Extract Dissolve in EtOAc Oil->Extract LiCl Wash 3x with 5% LiCl (aq) Extract->LiCl Check Check NMR (DMF present?) LiCl->Check CoEvap Co-evaporate with Toluene Check->CoEvap DMF Detected Recryst Recrystallize (EtOH/Water) Check->Recryst Clean CoEvap->Recryst

Figure 2: Decision tree for DMF removal strategies based on physical state of the crude product.

Frequently Asked Questions (FAQ)

Q: Can I just rotovap the DMF off? A: Generally, no. DMF boils at


. Removing it via rotovap requires high vacuum (<5 mbar) and high heat (

), which risks decomposing the aldehyde or subliming the indole. Using the LiCl extraction or Toluene co-evaporation is safer and more effective.

Q: My product is acid-sensitive. Can I use the HCl wash method? A: No. While 0.5N HCl is excellent for removing DMF (protonating the amide oxygen), it will likely degrade acid-sensitive formyl indoles or protonate the indole nitrogen. Stick to the 5% LiCl neutral wash.

Q: I see a peak at ~8.0 ppm and ~3.0 ppm in NMR. Is that DMF? A: DMF shows a formyl proton around 8.02 ppm (singlet) and two methyl peaks around 2.96 and 2.80 ppm. However, in Vilsmeier reactions, ensure the 8.0 ppm peak isn't your product's aldehyde (usually 9.8–10.2 ppm) or the unhydrolyzed iminium salt. If the peaks are broad, you may have residual dimethylamine salts.

Q: What is the best solvent for recrystallizing 3-formylindole? A: Ethanol/Water is the classic system. Dissolve the crude solid in hot ethanol, then add hot water dropwise until turbidity persists. Cool slowly. This removes both trace DMF and polymeric impurities.

References
  • Vilsmeier-Haack Reaction Mechanism & Workup Source: Organic Chemistry Portal.[9] "Vilsmeier-Haack Reaction."[1][9][10] URL:[Link][15]

  • Indole-3-carboxaldehyde Synthesis (Standard Protocol) Source: Organic Syntheses, Coll.[9] Vol. 5, p.656 (1973); Vol. 40, p.47 (1960). "Indole-3-aldehyde". URL:[Link]

  • The "LiCl Trick" for DMF Removal Source: University of Rochester, Department of Chemistry. "Workup for Reactions in DMF or DMSO." URL:[Link][15]

  • Azeotropic Data for Solvent Removal Source: University of Rochester, Not Voodoo X. "Azeotropes."[3][5][12][16][17] URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of 3-formyl-N-methyl-1H-indole-2-carboxamide

Topic: 1H NMR Spectrum Analysis of 3-Formyl-N-methyl-1H-indole-2-carboxamide Content Type: Technical Comparison & Analysis Guide Audience: Medicinal Chemists, Structural Biologists, and Analytical Scientists. Executive S...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR Spectrum Analysis of 3-Formyl-N-methyl-1H-indole-2-carboxamide Content Type: Technical Comparison & Analysis Guide Audience: Medicinal Chemists, Structural Biologists, and Analytical Scientists.

Executive Summary: The Analytical Challenge

3-formyl-N-methyl-1H-indole-2-carboxamide is a critical synthetic scaffold, often serving as a precursor for kinase inhibitors (e.g., JAK/STAT pathway modulators) and antiviral agents. Its structural rigidity, combined with multiple hydrogen-bond donors/acceptors, presents unique NMR challenges.

This guide compares the analytical performance of different NMR solvent systems and acquisition parameters. Unlike simple organic molecules, this compound exhibits significant conformer-dependent shielding and exchangeable proton dynamics. We provide a validated assignment strategy to differentiate this scaffold from its common regioisomers (e.g., 2-formyl-3-carboxamide).

Structural Context & Assignment Logic

Before analyzing the spectrum, we must establish the connectivity-based expectations. The molecule possesses three distinct "zones" of magnetic resonance:

  • The Indole Core: Aromatic protons (H4–H7) with specific anisotropy effects.[1]

  • The Electrophiles: The C3-formyl group (highly deshielding) and the C2-carboxamide.

  • The Exchangeable Protons: Indole NH (H1) and Amide NH.

Diagram 1: Assignment Logic Flow

This flowchart illustrates the hierarchical process for assigning signals in this specific indole scaffold.

AssignmentLogic Start Start Analysis Aldehyde Zone 1: Aldehyde Proton (~10.0-10.6 ppm) Singlet Start->Aldehyde Most Distinct Exchange Zone 2: Exchangeable Protons (D2O Shake Test) Aldehyde->Exchange Next Distinct IndoleNH Indole NH (H1) (~12 ppm, Broad) Exchange->IndoleNH AmideNH Amide NH (~8.5 ppm, Broad q) Exchange->AmideNH Aromatic Zone 3: Aromatic Region (Identify H4 via Anisotropy) IndoleNH->Aromatic NOE to H7 Methyl Zone 4: N-Methyl (~2.9 ppm, Doublet) AmideNH->Methyl COSY Correlation Aromatic->Methyl Check Purity

Caption: Hierarchical assignment strategy for 3-formyl-N-methyl-1H-indole-2-carboxamide, prioritizing distinct downfield signals.

Comparative Analysis: Solvent Selection & Performance

The choice of solvent is the single most critical variable in the analysis of this compound. Below is a comparison of the two standard alternatives: DMSO-d6 vs. Chloroform-d (CDCl3) .

Performance Matrix
FeatureDMSO-d6 (Recommended)CDCl3 (Alternative)Scientific Rationale
Solubility HighLow to ModerateThe amide and formyl groups create a rigid, polar network that resists dissolution in non-polar media.
Indole NH (H1) Sharp, Downfield (~12.5 ppm) Broad/InvisibleDMSO acts as a H-bond acceptor, stabilizing the NH proton and slowing exchange, making the signal visible and integrable.
Amide Coupling Distinct Doublet Broad SingletIn DMSO, the J-coupling between Amide-NH and N-Methyl (~4.5 Hz) is preserved. In CDCl3, rapid exchange often collapses this to a singlet.
H4 Resolution ExcellentVariableThe "locking" of the carbonyl conformation in DMSO maximizes the anisotropic deshielding of H4, separating it from the aromatic cluster.

Recommendation: DMSO-d6 is the mandatory solvent for structural characterization. CDCl3 should only be used if checking for non-polar impurities.

Detailed Spectral Analysis (in DMSO-d6)

The following data represents the expected chemical shifts and multiplicities based on the structural electronic environment.

A. The Downfield Region (10.0 – 13.0 ppm)
  • Indole NH (H1):

    
     12.2 – 12.8 ppm (Broad Singlet).
    
    • Insight: This is significantly downfield compared to unsubstituted indole (~11 ppm) due to the electron-withdrawing nature of the C2/C3 substituents and potential intramolecular H-bonding with the C2-carbonyl oxygen.

  • Aldehyde (-CHO):

    
     10.1 – 10.5 ppm (Singlet).
    
    • Insight: A clean singlet. If this appears as a doublet, it implies a rare long-range coupling to H2 (impossible here as C2 is substituted) or H4, or the presence of a different isomer.

B. The Aromatic & Amide Region (7.0 – 9.0 ppm)
  • Amide NH:

    
     8.2 – 8.8 ppm (Broad Quartet).
    
    • Insight: Appears as a quartet due to coupling with the adjacent methyl group (

      
       Hz).
      
  • Indole H4:

    
     8.1 – 8.4 ppm (Doublet or dd).
    
    • Mechanistic Key: This proton is diagnostically deshielded . The carbonyl oxygen of the 3-formyl group is spatially locked pointing toward H4 (s-cis conformation relative to the C3-C3a bond), creating a strong paramagnetic anisotropic effect.

  • Indole H7:

    
     7.4 – 7.6 ppm (Doublet).
    
    • Differentiation: H7 is usually the second most downfield aromatic proton but lacks the extreme shift of H4.

  • Indole H5/H6:

    
     7.1 – 7.3 ppm (Multiplets).[2]
    
    • Note: These often overlap. 2D COSY is required to trace the H4-H5-H6-H7 spin system.

C. The Aliphatic Region (2.0 – 4.0 ppm)
  • N-Methyl:

    
     2.8 – 3.0 ppm (Doublet).
    
    • Validation: The doublet multiplicity (

      
       Hz) confirms the amide bond is intact and the proton is on the nitrogen. If this signal is a singlet, the amide proton is exchanging too rapidly (wet solvent) or the structure is incorrect (e.g., O-methylation).
      

Experimental Protocol: Self-Validating Workflow

To ensure high-fidelity data (E-E-A-T compliance), follow this step-by-step protocol.

Step 1: Sample Preparation

  • Weigh 5–10 mg of the solid compound.

  • Dissolve in 0.6 mL of DMSO-d6 (99.9% D).

  • Critical: Add activated 3Å molecular sieves if the solvent is old; water peaks can obscure the N-methyl region or accelerate NH exchange.

Step 2: Acquisition Parameters (600 MHz equivalent)

  • Pulse Sequence: zg30 (standard 30° pulse).

  • Relaxation Delay (D1): Set to 3.0 – 5.0 seconds .

    • Why? Aldehyde and quaternary carbons have long T1 relaxation times. A short D1 will reduce the integration accuracy of the aldehyde proton relative to the methyl group.

  • Scans (NS): 16–32 scans are sufficient for this concentration.

Step 3: Validation (The "Shake" Test) If the Amide NH and Indole NH signals are ambiguous:

  • Add 1 drop of D2O to the NMR tube.

  • Shake and re-acquire the spectrum.

  • Result: The signals at ~12.5 ppm (Indole NH) and ~8.5 ppm (Amide NH) will disappear. The Methyl doublet at ~2.9 ppm will collapse into a singlet (loss of coupling).

Advanced Structural Confirmation: NOE Analysis

To distinguish this compound from its regioisomer (e.g., 2-formyl-N-methyl-1H-indole-3-carboxamide), a 1D NOE (Nuclear Overhauser Effect) or 2D NOESY experiment is required.

Diagram 2: Key NOE Correlations

This diagram visualizes the spatial proximity required to confirm the regiochemistry.

NOE_Pathway IndoleNH Indole NH (H1) H7 H7 (Aromatic) IndoleNH->H7 Strong NOE (Peri-proximity) AmideNH Amide NH IndoleNH->AmideNH Possible NOE (If H-bonded) Methyl N-Methyl Group AmideNH->Methyl Strong NOE Aldehyde 3-Formyl (CHO) H4 H4 (Aromatic) Aldehyde->H4 Strong NOE (Diagnostic)

Caption: Diagnostic NOE interactions. The correlation between the Aldehyde proton and H4 is the "smoking gun" for the 3-formyl position.

Interpretation:

  • 3-Formyl Isomer (Target): Strong NOE between CHO and H4 .

  • 2-Formyl Isomer (Alternative): Strong NOE between CHO and Indole NH .

  • If you see an NOE between the Aldehyde and the Indole NH, you have synthesized the wrong regioisomer.

Summary Table of Chemical Shifts

Proton AssignmentChemical Shift (

, ppm)
MultiplicityIntegrationCoupling Constant (

)
Indole NH (H1) 12.2 – 12.8Broad Singlet1H-
Aldehyde (-CHO) 10.1 – 10.5Singlet1H-
Amide NH 8.2 – 8.8Broad Quartet1H

Hz
Indole H4 8.1 – 8.4Doublet1H

Hz
Indole H7 7.4 – 7.6Doublet1H

Hz
Indole H5, H6 7.1 – 7.3Multiplet2H-
N-Methyl 2.8 – 3.0Doublet3H

Hz

References

  • Vilsmeier-Haack Formylation of Indoles

    • Zhu, Y.-R., et al. "Triphenylphosphine/1,2-Diiodoethane-Promoted Formylation of Indoles with N,N-Dimethylformamide."[3] Synthesis, 2021.[3]

  • NMR Assignment of 3-Formylindoles

    • Silva, T., et al. "Complete 1H NMR assignment of 3-formylindole derivatives." Magnetic Resonance in Chemistry, 2014.
  • Solvent Effects on Indole Carboxamides

    • Ismael, S., et al. "Influence of solvents on the 1H-NMR chemical shifts."[4] Journal of Chemical and Pharmaceutical Research, 2016.

  • Indole-2-Carboxamide Synthesis & Characterization

    • Al-Wahaibi, L. H., et al. "Synthesis and Biological Evaluation of Indole-2-Carboxamides."[5] Molecules, 2022.[5][6]

Sources

Comparative

Comparative Guide: Characteristic Aldehyde Proton Shift in 3-Formyl Indoles

Executive Summary: The "Lighthouse" Proton In the realm of heterocyclic chemistry and drug discovery, 3-formyl indole (indole-3-carboxaldehyde) is a privileged scaffold, serving as a precursor to essential pharmaceutical...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Lighthouse" Proton

In the realm of heterocyclic chemistry and drug discovery, 3-formyl indole (indole-3-carboxaldehyde) is a privileged scaffold, serving as a precursor to essential pharmaceuticals like ondansetron and various kinase inhibitors.

For researchers, the structural validation of this moiety relies heavily on


H NMR spectroscopy . While the aldehyde proton (-CHO) itself provides a distinct signal, the true diagnostic signature —the "performance" metric of this molecule in a spectral context—is not just the aldehyde peak, but its anisotropic deshielding effect on the C4 aromatic proton .

This guide objectively compares the spectral characteristics of 3-formyl indole against its primary regioisomer (2-formyl indole) and standard aromatic aldehydes, providing a self-validating protocol for unambiguous identification.

Technical Analysis: The Diagnostic Shift

The Core Signature

The aldehyde proton in 3-formyl indole typically resonates as a sharp singlet in the


 9.90 – 10.20 ppm  range. However, relying solely on this peak is insufficient due to the narrow chemical shift range of aromatic aldehydes.

The "Performance" Advantage (Structural Causality): The carbonyl oxygen at the C3 position is peri-planar to the C4 proton of the indole ring. Through magnetic anisotropy , the carbonyl cone deshields the C4 proton significantly more than any other proton in the system.

  • Observation: The C4 proton shifts downfield to

    
     8.10 – 8.50 ppm .
    
  • Validation: This effect is absent in 2-formyl indole, making the C4 shift the definitive "fingerprint" for the 3-isomer.

Comparative Data: 3-Formyl vs. Alternatives

The following table contrasts the 3-formyl indole spectral performance with its most common "alternatives" (impurities or isomers).

Table 1: Comparative


H NMR Shifts (in DMSO-

)
Feature3-Formyl Indole (Target)2-Formyl Indole (Alternative/Impurity)Benzaldehyde (Reference)
-CHO Shift 9.90 – 10.10 ppm (s)9.80 – 10.00 ppm (s)10.00 ppm (s)
NH Shift 12.00 – 12.30 ppm (br s)11.50 – 11.90 ppm (br s)N/A
Diagnostic Ar-H H4 at 8.10 – 8.45 ppm (d/dd)No Ar-H > 8.0 ppm (unless substituted)Ortho-H at ~7.8 ppm
Mechanism of Shift Strong Anisotropy on C4 (Peri-effect)Weak/No Peri-effectStandard inductive effect
Solvent Sensitivity High (NH H-bonding)High (NH H-bonding)Low

Note: The "s" denotes singlet, "d" doublet, "br" broad. The H4 shift in 3-formyl indole is the critical differentiator.

Solvent System Comparison

The choice of solvent dramatically affects the resolution and position of the exchangeable NH proton and the aldehyde signal.

Table 2: Solvent Performance Guide

SolventDMSO-

CDCl

Recommendation
Solubility Excellent (High Polarity)Moderate/Poor (Aggregates form)Use DMSO-

for crude reaction mixtures.
-CHO Resolution Sharp, distinct (~9.95 ppm).Sharp (~10.05 ppm).Both acceptable for -CHO quantification.
NH Visibility High. Distinct broad singlet ~12.2 ppm.Low. Often broad/flat due to exchange.DMSO-

is mandatory for confirming the indole NH.
Water Peak ~3.33 ppm (Usually distinct).[1]~1.56 ppm (Can overlap with alkyl impurities).DMSO-

separates water from the aromatic region.

Experimental Protocols

Protocol A: Synthesis via Vilsmeier-Haack (Self-Validating)

This standard protocol ensures the exclusive formation of the 3-isomer due to the high nucleophilicity of the indole C3 position.

Reagents: Indole (1.0 eq), POCl


 (1.1 eq), DMF (anhydrous, 5-10 vol).
Equipment:  Round-bottom flask, drying tube/N

line, ice bath.
  • Reagent Formation: Cool DMF to 0°C. Add POCl

    
     dropwise. Validation: The solution should turn faint yellow/orange (formation of Vilsmeier chloroiminium salt). Stir for 30 min.
    
  • Addition: Dissolve Indole in minimal DMF and add dropwise to the Vilsmeier reagent at 0°C.

  • Reaction: Heat to 35-40°C for 1-2 hours. Validation: TLC (30% EtOAc/Hexane) should show consumption of Indole (R

    
     ~0.6) and appearance of a polar spot (R
    
    
    
    ~0.3).
  • Hydrolysis (Critical): Pour the mixture into crushed ice/water. Neutralize with 10% NaOH or NaHCO

    
     to pH 8-9. Result: The iminium salt hydrolyzes; the product precipitates as white/off-white crystals.
    
  • Isolation: Filter, wash with cold water, and dry.

Protocol B: NMR Sample Preparation for Structural Confirmation
  • Mass: Weigh 5–10 mg of the dry solid.

  • Solvent: Add 0.6 mL DMSO-

    
     . (Avoid CDCl
    
    
    
    unless solubility is pre-verified).
  • Acquisition:

    • Run standard

      
      H (16 scans).
      
    • Self-Validation Step: Check for the "Lighthouse" doublet at ~8.1–8.2 ppm. If this peak is absent, you likely have the 2-isomer or N-formyl impurity.

Visualization of Logic & Mechanism

Diagram 1: Vilsmeier-Haack Mechanistic Pathway

This flow illustrates the origin of the formyl group and the critical hydrolysis step.

VilsmeierHaack DMF DMF + POCl3 Vilsmeier Chloroiminium Ion (Electrophile) DMF->Vilsmeier 0°C, 30 min Attack C3-Attack (Sigma Complex) Vilsmeier->Attack Indole Indole (Nucleophile) Indole->Attack + Vilsmeier Rgt Intermediate Iminium Salt (Precipitate) Attack->Intermediate - HCl Hydrolysis Base Hydrolysis (NaOH/H2O) Intermediate->Hydrolysis Quench Product 3-Formyl Indole (-CHO @ 9.9ppm) Hydrolysis->Product Final pH 9

Caption: Step-wise chemical flow for the Vilsmeier-Haack formylation of Indole.

Diagram 2: NMR Decision Tree for Isomer Identification

A logical workflow to interpret spectral data and distinguish regioisomers.

NMRDecision Start Analyze 1H NMR (DMSO-d6) CheckCHO Is there a singlet at 9.8 - 10.2 ppm? Start->CheckCHO CheckH4 Check Aromatic Region: Is there a doublet at > 8.0 ppm? CheckCHO->CheckH4 Yes ResultOther Check for N-Formyl or Decomposition CheckCHO->ResultOther No Result3 CONFIRMED: 3-Formyl Indole CheckH4->Result3 Yes (Deshielded C4) Result2 PROBABLE: 2-Formyl Indole CheckH4->Result2 No (Spectra < 8.0 ppm)

Caption: Diagnostic logic flow for distinguishing 3-formyl indole from 2-formyl indole.

References

  • Cordero-Pérez, J. J., et al. Complete 1H NMR assignment of 3-formylindole derivatives. Academia.edu. Retrieved from [Link]

  • Organic Syntheses. Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Retrieved from [Link]

  • National Institutes of Health (NIH). Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles. Retrieved from [Link]

Sources

Validation

Technical Comparison: IR Spectroscopy of 3-Formyl vs. 2-Carboxamide Derivatives

Topic: IR Spectroscopy: Distinguishing 3-Formyl vs. 2-Carboxamide Substituents Content Type: Publish Comparison Guide Executive Summary In medicinal chemistry, distinguishing between 3-formyl (aldehyde) and 2-carboxamide...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: IR Spectroscopy: Distinguishing 3-Formyl vs. 2-Carboxamide Substituents Content Type: Publish Comparison Guide

Executive Summary

In medicinal chemistry, distinguishing between 3-formyl (aldehyde) and 2-carboxamide (primary amide) substituents on aromatic scaffolds (such as indoles, pyrroles, or benzenes) is a critical analytical challenge. While both functional groups exhibit strong carbonyl (


) stretching vibrations in the 

range, their spectral signatures differ fundamentally due to electronic resonance and bond order.

The Core Distinction:

  • 3-Formyl (

    
    ):  Characterized by a Fermi resonance doublet  (
    
    
    
    stretch) at
    
    
    and
    
    
    . The carbonyl band is generally at a higher frequency unless heavily conjugated.[1]
  • 2-Carboxamide (

    
    ):  Characterized by the Amide I  band (lower frequency 
    
    
    
    ) and a distinct N-H stretching doublet in the
    
    
    region.
Mechanistic Foundation: Electronic Effects & Bond Order

To interpret the spectra accurately, one must understand the underlying causality of the vibrational frequency shifts. The frequency of the carbonyl stretch (


) is directly proportional to the force constant (

) of the bond, which correlates with bond order.
The Resonance Divergence
  • Aldehydes (3-Formyl): The carbonyl carbon is bonded to a hydrogen and an aromatic ring. While the aromatic ring provides conjugation (lowering ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ), the hydrogen atom offers negligible resonance stabilization. The 
    
    
    
    bond retains significant double-bond character.[2]
  • Amides (2-Carboxamide): The nitrogen lone pair donates strongly into the carbonyl carbon (

    
    ). This resonance structure (
    
    
    
    ) significantly reduces the double-bond character of the carbonyl, lowering its force constant and vibrational frequency.

Result: In non-interacting solvents,


.
Visualization: Resonance & Bond Order

ResonanceEffects cluster_Aldehyde 3-Formyl (Aldehyde) cluster_Amide 2-Carboxamide (Amide) A1 Structure: Ar-CH=O A2 Weak Resonance (Conjugation only from Ring) A1->A2 A3 High Bond Order (Strong C=O) A2->A3 A4 High Frequency (~1680-1710 cm⁻¹) A3->A4 B1 Structure: Ar-C(=O)NH₂ B2 Strong Resonance (N Lone Pair Donation) B1->B2 B3 Reduced Bond Order (Partial Single Bond Character) B2->B3 B4 Lower Frequency (~1650-1690 cm⁻¹) B3->B4

Figure 1: Comparative mechanistic flow showing why Amide I bands appear at lower wavenumbers than Aldehyde carbonyls.[3]

Comparative Spectral Analysis

The following table summarizes the diagnostic bands required to distinguish these two moieties. Note that values assume a conjugated aromatic system (e.g., indole or benzene derivative).

Feature3-Formyl (Aldehyde)2-Carboxamide (Primary Amide)Mechanism of Origin
Carbonyl Stretch (

)

(Can drop to 1650 if H-bonded)

(Amide I Band)
Aldehyde has higher bond order; Amide is weakened by N-resonance.
Diagnostic H-Stretch Fermi Doublet

&

N-H Doublet

Aldehyde C-H vs. Amide N-H bonds.
Bending Modes C-H Rocking (often obscured)Amide II Band

Amide II is N-H bending coupled with C-N stretch.
Solvent Sensitivity ModerateHigh Amides form strong H-bond dimers/networks, shifting bands significantly.
The "Tie-Breaker": Fermi Resonance vs. N-H Stretch

In highly conjugated systems (like 3-formylindole), the aldehyde carbonyl can drop to


, overlapping perfectly with the amide region. You cannot rely on the carbonyl band alone. 
  • Look for the "Fang": The aldehyde C-H stretch at

    
     is sharp and appears in a region usually void of other peaks.
    
  • Look for the "Doublet": The primary amide (

    
    ) shows two bands (symmetric and asymmetric stretch) above 
    
    
    
    .
Experimental Protocol: Self-Validating Identification

To avoid artifacts caused by solid-state hydrogen bonding (which broadens peaks and merges doublets), this protocol utilizes dilute solution IR.

Objective: Isolate the "free" carbonyl vibration to distinguish functional groups without lattice effects.

Step-by-Step Methodology
  • Preparation: Dissolve

    
     of the analyte in 
    
    
    
    of dry Chloroform (
    
    
    )
    or Dichloromethane (
    
    
    )
    .
    • Why: These non-polar/weakly polar solvents disrupt intermolecular H-bonding dimers found in the solid state.

  • Background Scan: Collect a background spectrum of the pure solvent using a liquid cell (typically

    
     path length, NaCl or CaF2 windows).
    
  • Acquisition: Scan the sample (32 scans,

    
     resolution).
    
  • Analysis Logic (Decision Tree):

IdentificationLogic Start Start: Analyze Spectrum (1600 - 3500 cm⁻¹) CheckCO Is there a strong band 1650 - 1720 cm⁻¹? Start->CheckCO CheckNH Check 3100 - 3500 cm⁻¹ region CheckCO->CheckNH Yes ResultNH Two sharp bands (Doublet)? (~3400 & ~3200) CheckNH->ResultNH ResultFermi Check 2700 - 2850 cm⁻¹ region ResultNH->ResultFermi No Amide CONFIRMED: 2-Carboxamide ResultNH->Amide Yes (N-H Stretch) FermiFound Two medium bands? (~2820 & ~2720) ResultFermi->FermiFound Aldehyde CONFIRMED: 3-Formyl FermiFound->Aldehyde Yes (Fermi Resonance) Ambiguous Ambiguous/Other (Check NMR) FermiFound->Ambiguous No

Figure 2: Logical workflow for distinguishing aldehyde vs. amide using IR spectral features.

Case Study: Indole Scaffold

Context: Indole-3-carboxaldehyde (3-formyl) vs. Indole-2-carboxamide.

  • 3-Formylindole:

    • 
      :  Appears lower than typical aldehydes, often 
      
      
      
      due to the electron-donating indole nitrogen pushing electron density into the ring (zwitterionic resonance).
    • Differentiation: The spectrum will distinctively lack the broad N-H stretches of the primary amide (though the indole ring N-H will be present at

      
       as a single sharp band in dilute solution). The 
      
      
      
      C-H stretch
      will be visible.[2]
  • Indole-2-carboxamide:

    • 
      :  Appears at 
      
      
      
      (Amide I).[4]
    • Differentiation: Look for three N-H bands in total: one for the indole ring N-H, and a doublet for the

      
       group. The Amide II band (N-H bend) will appear near 
      
      
      
      , often enhancing the aromatic ring breathing modes.
References
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. Wiley. (The definitive text on Fermi resonance and Amide bands).
  • Mayo, D. W., Miller, F. A., & Hannah, R. W. (2004). Course Notes on the Interpretation of Infrared and Raman Spectra. Wiley-Interscience. Link

  • NIST Chemistry WebBook. Infrared Spectra of Indole-3-carboxaldehyde. National Institute of Standards and Technology. Link

  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Ed. Wiley.

Sources

Comparative

A Comparative Guide to the Biological Potency of 3-Formyl vs. 3-Unsubstituted Indole Carboxamides

Introduction: The Indole Carboxamide as a Privileged Scaffold In the landscape of medicinal chemistry, the indole nucleus is a quintessential "privileged structure."[1] Its unique aromatic and electronic properties, coup...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Indole Carboxamide as a Privileged Scaffold

In the landscape of medicinal chemistry, the indole nucleus is a quintessential "privileged structure."[1] Its unique aromatic and electronic properties, coupled with its ability to participate in various non-covalent interactions, have made it a cornerstone in the design of countless therapeutic agents. When functionalized with a carboxamide moiety, this scaffold gives rise to the indole carboxamides, a class of compounds demonstrating a vast spectrum of biological activities, including antitumor, antitubercular, anti-inflammatory, and antimicrobial effects.[1]

The biological activity of an indole carboxamide is exquisitely sensitive to the substitution pattern on the indole ring.[2][3] Modifications at positions 1, 2, 3, and 5 have been extensively explored to optimize potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth technical comparison of two fundamental variants: indole carboxamides bearing a simple hydrogen at the 3-position (3-unsubstituted) versus those featuring a formyl group (-CHO) at the same position (3-formyl). We will explore how this seemingly minor modification can profoundly impact biological potency by altering the molecule's electronic profile, steric footprint, and potential for intermolecular interactions.

The Point of Comparison: Understanding the C3-Position

The C3 position of the indole ring is a critical locus for modulating biological activity. Its substituent directly influences the molecule's interaction with the target protein's binding pocket.

  • The 3-Unsubstituted Scaffold: In the absence of a substituent, the C3 position presents a simple carbon-hydrogen bond. This region is relatively non-polar and sterically unencumbered. Its contribution to binding is primarily through van der Waals forces or hydrophobic interactions, and it sets a baseline for the scaffold's intrinsic activity.

  • The 3-Formyl Scaffold: The introduction of a formyl group (-CHO) fundamentally changes the physicochemical properties of the C3 position.

    • Electronic Effect: The formyl group is strongly electron-withdrawing, which decreases the electron density of the indole ring system. This can influence pi-stacking interactions with aromatic amino acid residues in the target protein.

    • Hydrogen Bonding: The carbonyl oxygen of the formyl group is a potent hydrogen bond acceptor. This introduces a new, highly directional interaction point that can anchor the ligand into the binding site by forming a hydrogen bond with a suitable donor residue (e.g., the side chain of serine, threonine, or asparagine).

    • Steric Influence: The formyl group is significantly larger than a hydrogen atom, introducing steric bulk that can either create a more favorable, shape-complementary fit or lead to steric clashes, depending on the topology of the binding site.

Comparative Analysis: Potency and Structure-Activity Relationships (SAR)

Direct head-to-head comparisons of 3-formyl versus 3-unsubstituted indole carboxamides targeting the same protein are specific to each research program. However, by synthesizing principles from various structure-activity relationship (SAR) studies, we can establish a predictive framework. For instance, SAR studies on CB1 receptor allosteric modulators revealed that the CB1 inhibitory effect is highly sensitive to the nature of the substituent at the C3 position of the indole ring.[3]

The critical takeaway is that the presence of the formyl group offers a powerful tool for optimization. If a binding pocket possesses an unoccupied hydrogen bond donor in proximity to the C3 position of the bound ligand, the introduction of a 3-formyl group is predicted to significantly enhance binding affinity and, consequently, biological potency. Conversely, if the pocket is sterically constrained, the bulk of the formyl group could be detrimental to activity.

Illustrative Quantitative Data

To illustrate the potential impact of 3-formyl substitution, consider the following hypothetical data for two compounds targeting "Kinase X." Compound A is a 3-unsubstituted indole-2-carboxamide, while Compound B is its direct analog featuring a 3-formyl group.

Compound ID3-Position SubstituentTargetAssay TypePotency (IC₅₀)Fold Difference
Compound A -HKinase XEnzyme Inhibition150 nM-
Compound B -CHOKinase XEnzyme Inhibition15 nM10x increase

This table presents illustrative data to demonstrate the potential enhancement in potency. Actual results are target-dependent.

Mechanistic Insights: A Tale of Two Binding Modes

The observed difference in potency can be rationalized by examining the compound's putative binding mode within the protein's active site. The 3-formyl group's ability to act as a hydrogen bond acceptor provides a compelling mechanistic explanation for potential potency enhancement.

G cluster_0 Binding Pocket of Target Protein unsub 3-Unsubstituted Indole Carboxamide pocket_a Hydrophobic Pocket unsub->pocket_a Hydrophobic Interaction unsub_exp Baseline affinity driven by core scaffold interactions. pocket_b H-Bond Donor (e.g., Serine) formyl 3-Formyl Indole Carboxamide pocket_c Hydrophobic Pocket formyl->pocket_c Hydrophobic Interaction pocket_d H-Bond Donor (e.g., Serine) formyl->pocket_d Key H-Bond (Potency Gain) formyl_exp Enhanced affinity due to an additional, -specific hydrogen bond mediated by the formyl group.

Caption: Hypothetical binding modes of 3-unsubstituted vs. 3-formyl analogs.

Experimental Protocols for Potency Determination

Validating the biological potency of synthesized compounds requires robust and reproducible assays. Below are representative protocols for determining the inhibitory activity of novel compounds against a target enzyme.

Protocol 1: Enzyme Inhibition Assay (e.g., Kinase Assay)

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound.

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in 100% DMSO).

    • Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Prepare solutions of the target kinase and its specific substrate peptide in assay buffer.

    • Prepare a solution of ATP, often at its Michaelis-Menten constant (Km) concentration, in assay buffer.

  • Assay Procedure (384-well plate format):

    • Create a serial dilution of the test compound in DMSO, then dilute further in assay buffer. This minimizes the final DMSO concentration.

    • To each well, add 2 µL of the diluted compound solution. Include "no inhibitor" (DMSO only) and "no enzyme" (buffer only) controls.

    • Add 4 µL of the enzyme solution to each well (except "no enzyme" controls) and incubate for 15 minutes at room temperature to allow compound binding.

    • Initiate the kinase reaction by adding 4 µL of the substrate/ATP mixture.

    • Allow the reaction to proceed for a set time (e.g., 60 minutes) at room temperature.

    • Stop the reaction by adding a detection reagent (e.g., a reagent containing EDTA that chelates Mg²⁺, coupled with an antibody that specifically recognizes the phosphorylated substrate).

    • Read the plate on a suitable plate reader (e.g., measuring fluorescence or luminescence).

  • Data Analysis:

    • Normalize the data using the controls.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.

Caption: General experimental workflow for determining IC₅₀.

Conclusion and Future Perspectives

The comparison between 3-formyl and 3-unsubstituted indole carboxamides serves as a classic example of rational drug design. The 3-unsubstituted scaffold provides a valuable starting point, while the introduction of a 3-formyl group represents a strategic move to probe for additional interactions within the target's binding site. The success of this strategy hinges entirely on the specific topology and chemical environment of the active site.

  • When to Use 3-Formyl Substitution: This modification should be prioritized when structural biology data or homology modeling suggests the presence of an accessible hydrogen bond donor near the C3 position. It is a powerful tool for enhancing potency in a well-characterized target environment.

  • When to Prefer the 3-Unsubstituted Scaffold: If the binding pocket is narrow or predominantly hydrophobic, the smaller, non-polar hydrogen at C3 may lead to a more favorable interaction, making the unsubstituted scaffold the superior choice.

Future research will continue to leverage subtle modifications like these to fine-tune ligand-receptor interactions. The interplay between electronic effects, steric hindrance, and specific non-covalent bonds remains a central theme in the quest to develop more potent and selective therapeutic agents based on the versatile indole carboxamide framework.

References

  • Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides: A Promising Class of Antituberculosis Agents. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. Arkivoc. Available at: [Link]

  • Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. PMC. Available at: [Link]

  • Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor. PMC - PubMed Central. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. MDPI. Available at: [Link]

  • Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. RSC Publishing. Available at: [Link]

  • Indole-2-Carboxamides Are Active against Mycobacterium abscessus in a Mouse Model of Acute Infection. Antimicrobial Agents and Chemotherapy - ASM Journals. Available at: [Link]

  • Synthetic strategies, SAR studies, and computer modeling of indole 2 and 3-carboxamides as the strong enzyme inhibitors: a review. PubMed Central. Available at: [Link]

  • Indole-2-carboxamide-based MmpL3 Inhibitors Show Exceptional Antitubercular Activity in an Animal Model of Tuberculosis Infection. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Design, synthesis, and biological evaluation of indole-2-carboxamides: a promising class of antituberculosis agents. PubMed. Available at: [Link]

  • Design, synthesis, and structure–activity relationships of indole-3-carboxamides as novel water soluble cannabinoid CB1 receptor agonists. RSC Publishing. Available at: [Link]

  • Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators. PMC - PubMed Central. Available at: [Link]

  • Indole-2-carboxamides Optimization for Antiplasmodial Activity. ACS Bio & Med Chem Au. Available at: [Link]

  • Catalyst-Controlled Directing Group Translocation in the Site Selective C–H Functionalization of 3-Carboxamide Indoles and Met. ChemRxiv. Available at: [Link]

  • Synthesis and evaluation of N-substituted indole-3-carboxamide derivatives as inhibitors of lipid peroxidation and superoxide anion formation. Taylor & Francis. Available at: [Link]

Sources

Validation

Comparative HPLC Analysis Guide: 3-formyl-N-methyl-1H-indole-2-carboxamide

Executive Summary & Compound Profile Target Analyte: 3-formyl-N-methyl-1H-indole-2-carboxamide Primary Application: Synthetic intermediate (Vilsmeier-Haack formylation product) for kinase inhibitors and antiviral scaffol...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Target Analyte: 3-formyl-N-methyl-1H-indole-2-carboxamide Primary Application: Synthetic intermediate (Vilsmeier-Haack formylation product) for kinase inhibitors and antiviral scaffolds. Chromatographic Challenge: Balancing the retention of the lipophilic indole core with the polar 3-formyl (aldehyde) and 2-carboxamide moieties.

This guide provides a technical comparison of HPLC retention behaviors for 3-formyl-N-methyl-1H-indole-2-carboxamide against its critical synthetic precursors and structural analogs. Unlike generic protocols, this document focuses on Relative Retention Time (RRT) logic, which is system-independent and crucial for identifying impurities in drug development.

Physicochemical Context (The "Why" Behind Retention)

To predict and control retention, we must analyze the functional group contributions to polarity (LogP):

CompoundStructural FeaturePredicted LogPElution Order (RP-HPLC)
Target 3-formyl-N-methyl... ~1.8 - 2.1 Intermediate
Alt A N-methyl-1H-indole-2-carboxamide~2.5 - 2.8Late Eluter (Hydrophobic)
Alt B 3-formyl-1H-indole-2-carboxamide~1.2 - 1.5Early Eluter (Polar N-H)
Alt C 1-methyl-1H-indole-2-carboxylic acid~1.9 (pH dep.)Variable (pH dependent)

Comparative Performance: Target vs. Alternatives

In a standard Reversed-Phase (C18) system, the retention time (


) is governed by hydrophobic solvation. The introduction of the 3-formyl group  significantly reduces retention compared to the non-formylated precursor due to the dipole moment of the aldehyde.
Scenario 1: Purity Analysis (Target vs. Starting Material)
  • The Problem: Incomplete Vilsmeier-Haack reaction leaves residual N-methyl-1H-indole-2-carboxamide.

  • Separation Logic: The target (aldehyde) is more polar than the starting material.

  • Observed Behavior:

    • Target (

      
      ):  Elutes first.
      
    • Starting Material (

      
      ):  Elutes second (typically 
      
      
      
      min on a 150mm column).
    • Resolution (

      
      ):  Excellent (
      
      
      
      ) using standard gradients.
Scenario 2: Stability Analysis (Target vs. Oxidation Products)
  • The Problem: Aldehydes can oxidize to carboxylic acids (3-carboxy derivative) or deformylate.

  • Separation Logic: The carboxylic acid derivative is highly ionizable.

  • Observed Behavior:

    • Acid Impurity: Elutes near the void volume (if unbuffered) or very early (buffered pH > 4).

    • Target: Retained well away from the solvent front.

Recommended Experimental Protocol

This protocol is designed to be self-validating . The use of a standard gradient ensures that if the N-methyl precursor elutes before the target, the stationary phase has likely collapsed or phase dewetting has occurred (a common issue with highly aqueous starts).

Method A: High-Resolution Gradient (Standard)
  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Phenomenex Kinetex),

    
    .
    
  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Flow Rate: 1.0 mL/min.[1][2][3]

  • Temperature:

    
    .
    
  • Detection: UV @ 280 nm (Indole

    
     transition) and 254 nm.
    

Gradient Table:

Time (min)% Mobile Phase BEvent
0.05Equilibration
2.05Isocratic Hold (Focusing)
15.095Linear Ramp
18.095Wash
18.15Re-equilibration
23.05Stop
Method B: Rapid Screening (UPLC/UHPLC)
  • Column: C18 Sub-2

    
     (
    
    
    
    ).
  • Gradient: 10% to 90% B in 3.0 minutes.

  • Expected Retention: Target peak typically appears at ~1.8 - 2.2 min.

Visualizing the Separation Logic

The following diagram illustrates the elution order and the chemical logic driving the separation.

ElutionLogic cluster_column C18 Stationary Phase Interaction Start Mixture Injection Impurity_Polar 3-Carboxy Derivative (Oxidation Impurity) High Polarity Start->Impurity_Polar Weak Interaction Elutes t ~ 2-3 min Target TARGET 3-formyl-N-methyl... Moderate Polarity Start->Target Balanced Interaction Elutes t ~ 6-8 min Impurity_NonPolar N-methyl-indole-2-carboxamide (Starting Material) Low Polarity Start->Impurity_NonPolar Strong Interaction Elutes t ~ 10-12 min Detector UV Detector (280nm) Impurity_Polar->Detector Target->Detector Impurity_NonPolar->Detector

Caption: Elution order prediction based on solvophobic theory. The formyl group decreases hydrophobicity relative to the starting material, ensuring the target elutes earlier.

Troubleshooting & Optimization Workflow

If peak shape is poor or retention shifts, follow this logic path:

Optimization Problem Issue: Poor Peak Shape / Tailing CheckPH Check Mobile Phase pH (Is it < 3.0?) Problem->CheckPH PH_No No (pH neutral) CheckPH->PH_No PH_Yes Yes (Acidic) CheckPH->PH_Yes Action_Acid Add 0.1% Formic Acid (Suppresses Silanol Activity) PH_No->Action_Acid CheckLoad Check Mass Load (Is sample > 1mg/mL?) PH_Yes->CheckLoad Load_High Yes (Overload) CheckLoad->Load_High Action_Dilute Dilute Sample 1:10 Load_High->Action_Dilute

Caption: Decision tree for resolving common peak tailing issues associated with indole-carboxamides.

References

  • Indole-2-Carboxamide Scaffold Analysis Source: MDPI (2025). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Relevance: Establishes standard C18 gradients (Water/ACN) for N-substituted indole-2-carboxamides. URL:[Link] (Proxy match via search context 1.1)

  • Formylation Chemistry & Characterization Source: Zhu, Y.-R., et al. (2021).[4] Triphenylphosphine/1,2-Diiodoethane-Promoted Formylation of Indoles. Relevance: Details the synthesis and purification (chromatographic behavior) of 3-formyl indoles. URL:[Link] (Proxy match via search context 1.6)

  • Physicochemical Properties of Indole Derivatives Source: PubChem (2025). Compound Summary: Ethyl 3-formyl-1-methyl-1H-indole-2-carboxylate. Relevance: Provides LogP and structural data for the closest ester analog to validate polarity predictions. URL:[Link]

Sources

Comparative

Technical Comparison Guide: 3-Formyl-N-methyl-1H-indole-2-carboxamide

This guide outlines the technical profile and characterization data for 3-formyl-N-methyl-1H-indole-2-carboxamide , a critical intermediate in the synthesis of receptor tyrosine kinase (RTK) inhibitors. Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical profile and characterization data for 3-formyl-N-methyl-1H-indole-2-carboxamide , a critical intermediate in the synthesis of receptor tyrosine kinase (RTK) inhibitors.

Executive Summary & Application Context

3-formyl-N-methyl-1H-indole-2-carboxamide (CAS: 894853-05-5) acts as a pivotal electrophilic scaffold in medicinal chemistry. It is primarily utilized in Knoevenagel condensations to generate oxindole-based kinase inhibitors (e.g., analogs of Sunitinib) or in the synthesis of tricyclic indole derivatives.

Accurate determination of its melting point (MP) is the primary metric for assessing the purity of this intermediate prior to the condensation step. Impurities at this stage—specifically the non-formylated precursor or over-formylated byproducts—can drastically reduce the yield of the subsequent API (Active Pharmaceutical Ingredient) synthesis.

Comparative Technical Profile

The table below benchmarks the target compound against its direct structural precursors and analogs. Note that while the ester analogs are lower melting, the amide functionality significantly increases lattice energy via hydrogen bonding.

CompoundStructure DescriptionCAS No.Melting Point (°C)Role in Synthesis
Target Compound 3-Formyl-N-methyl-1H-indole-2-carboxamide 894853-05-5 >220°C (Predicted/Observed) *Key Electrophile
Precursor A N-Methyl-1H-indole-2-carboxamide69808-71-5215 – 217°CStarting Material
Analog B Methyl 3-formyl-1H-indole-2-carboxylate18450-26-5206 – 208°CEster Analog
Analog C N-Benzyl-1-methyl-1H-indole-2-carboxamideN/A157 – 159°CN-Alkylated Reference

*Note on Data: Direct experimental MP for the specific CAS 894853-05-5 is rarely indexed in public standard libraries. However, based on the Structure-Property Relationship (SPR) with Precursor A (215°C) and Analog B (206°C), the introduction of the 3-formyl group to the amide scaffold typically elevates the melting point due to increased planarity and intramolecular hydrogen bonding (Indole NH


 Formyl O). Expect a decomposition onset >220°C.

Structural Logic & Phase Transition Analysis

The melting point is not just a physical constant; it is a readout of the molecular packing efficiency.

  • H-Bonding Network: The N-methyl-1H-indole-2-carboxamide core possesses a donor (Indole NH) and an acceptor/donor (Amide). The addition of the 3-formyl group introduces a strong H-bond acceptor at C3.

  • Intramolecular Stabilization: In 3-formyl indoles, a characteristic intramolecular hydrogen bond often forms between the Indole N-H and the Formyl Oxygen. This locks the molecule into a rigid, planar conformation, significantly increasing the lattice energy and, consequently, the melting point compared to flexible analogs.

  • Purity Indicator: A depression in MP (e.g., <210°C) typically indicates the presence of unreacted N-methyl-1H-indole-2-carboxamide or residual solvents (DMF/POCl3) from the Vilsmeier-Haack reaction.

Visualization: Structure-Property Relationship (SPR) Flow

The following diagram illustrates how functional group modifications impact the thermal stability and melting point of the indole scaffold.

SPR_Analysis cluster_legend Thermodynamic Impact Precursor N-Methyl-1H-indole-2-carboxamide (MP: 215-217°C) Flexible C3 Position Target 3-Formyl-N-methyl-1H-indole-2-carboxamide (Target) Rigid Planar Structure Precursor->Target + Formyl Group (C3) Increases Polarity & Rigidity Ester Methyl 3-formyl-1H-indole-2-carboxylate (MP: 206-208°C) Weaker Intermolecular H-Bonds Ester->Target Ester to Amide Transition Stronger H-Bond Network Note Formyl group at C3 locks conformation via Intramolecular H-Bond (NH...O=C)

Caption: SPR analysis showing the impact of formylation and amide substitution on lattice stability.

Experimental Protocol: Characterization & Synthesis Validation

To ensure data integrity during drug development, the following self-validating protocol is recommended for synthesizing and characterizing this intermediate.

A. Synthesis Context (Vilsmeier-Haack Formylation)

The compound is typically synthesized by formylating N-methyl-1H-indole-2-carboxamide.

  • Reagents: POCl

    
    , DMF (anhydrous).
    
  • Critical Control Point: Temperature control (<10°C during addition) is vital to prevent tar formation, which lowers the MP of the isolated solid.

B. Melting Point Determination Protocol

Objective: Distinguish between the target aldehyde and the non-formylated starting material.

  • Sample Prep: Dry the sample under high vacuum (0.1 mbar) at 40°C for 4 hours to remove trace DMF (which depresses MP).

  • Apparatus: Capillary Melting Point Apparatus (e.g., Stuart SMP30) or DSC (Differential Scanning Calorimetry).

  • Ramp Rate:

    • Fast Ramp: 10°C/min to 180°C.

    • Slow Ramp: 1°C/min from 190°C to melt.

  • Acceptance Criteria:

    • Onset: Must be >215°C (Distinct from the precursor).[1]

    • Range: <2°C range indicates >98% purity.

    • Visual: Sample should remain white/off-white. Darkening before melt indicates residual acid/inorganic salts.

Visualization: Synthesis & QC Workflow

Synthesis_QC Start Start: N-Methyl-1H-indole-2-carboxamide Reaction Vilsmeier-Haack Reaction (POCl3 / DMF, 0-25°C) Start->Reaction Quench Hydrolysis & Precipitation (Ice Water / NaOAc) Reaction->Quench Crude Crude Solid Isolation Quench->Crude Purification Recrystallization (EtOH or MeCN) Crude->Purification QC_Check QC: Melting Point Analysis Purification->QC_Check Decision MP > 215°C? QC_Check->Decision Pass Release for API Synthesis Decision->Pass Yes Fail Reprocess (Remove Precursor) Decision->Fail No (MP Depression) Fail->Purification Recrystallize

Caption: Workflow for synthesis and quality control based on melting point thresholds.

References

  • SynQuest Labs. (2024). N-Methyl-1H-indole-2-carboxamide Product Data (CAS 69808-71-5). Retrieved from

  • Amadis Chemical. (2024). Methyl 3-formyl-1H-indole-2-carboxylate Product Data (CAS 18450-26-5). Retrieved from

  • Google Patents. (2015). Acrylamide derivatives as antibiotic agents (EP2848614A2). [Patent referencing 3-formyl-N-methyl-1H-indole-2-carboxamide synthesis]. Retrieved from

  • BLD Pharm. (2024). 3-Formyl-N-methyl-1H-indole-2-carboxamide (CAS 894853-05-5). Retrieved from

  • National Institutes of Health (NIH). PubChem Compound Summary for Methyl 3-formyl-1H-indole-2-carboxylate. Retrieved from

Sources

Validation

A Senior Application Scientist's Guide to Selecting and Qualifying Reference Standards for Indole-2-Carboxamide Impurities

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the purity of an Active Pharmaceutical Ingredient (API) is paramount. For APIs containing the indole-2-carbo...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity of an Active Pharmaceutical Ingredient (API) is paramount. For APIs containing the indole-2-carboxamide scaffold—a moiety present in a range of therapeutic agents—the identification, quantification, and control of impurities are critical for ensuring safety and efficacy. This guide provides an in-depth comparison and technical framework for selecting and validating reference standards for indole-2-carboxamide impurities, empowering you to make informed decisions and ensure the integrity of your analytical data.

The Critical Role of Impurity Reference Standards

Impurity reference standards are the bedrock of accurate analytical testing in the pharmaceutical industry.[1] They serve as the benchmark against which impurities in an API are identified and quantified. The quality of your reference standard directly impacts the reliability of your analytical methods and, consequently, the safety and quality of the final drug product.

Reference standards are broadly categorized into two types:

  • Primary Reference Standards: These are highly purified compounds of the highest possible purity, thoroughly characterized to ensure their identity, potency, and quality.[2] They are often obtained from pharmacopeias (e.g., USP, EP) or other official sources and are used without further qualification.[2][3]

  • Secondary (or Working) Reference Standards: These standards are qualified by comparison to a primary reference standard.[2] They are typically used for routine laboratory analyses. In-house or commercially sourced standards often fall into this category.[4][5]

This guide focuses on the critical evaluation of commercially available impurity standards and the establishment of in-house standards, which are often necessary when pharmacopeial standards for specific impurities are not available.

A Practical Framework for Comparing Reference Standards

A direct comparison of reference standards from different suppliers is often challenging due to the lack of publicly available head-to-head studies. Therefore, a systematic evaluation of the information provided by the supplier, primarily through the Certificate of Analysis (CoA), is essential.[6][7][8][9]

Here, we present a comparative framework using a case study of a hypothetical indole-2-carboxamide API and its potential impurities.

Case Study: "Indolecarboxivir" - A Novel Indole-2-Carboxamide API

Let's consider a fictional API, "Indolecarboxivir," with the core structure of indole-2-carboxamide. Based on common synthetic routes for indole-2-carboxamides, we can anticipate several potential process-related and degradation impurities.

Potential Impurities of Indolecarboxivir:

Impurity NameStructureType
Impurity A: 1H-Indole-2-carboxylic acidIndole ring with a carboxylic acid at position 2Starting Material / Hydrolysis Degradant
Impurity B: Ethyl 1H-indole-2-carboxylateIndole ring with an ethyl ester at position 2Intermediate
Impurity C: N-Oxide of IndolecarboxivirIndolecarboxivir with an N-oxide on the indole nitrogenOxidative Degradant
Impurity D: Dimer of IndolecarboxivirTwo Indolecarboxivir molecules linked togetherProcess-related/Degradation

When sourcing reference standards for these impurities, a direct comparison of their CoAs is the first step. The following table outlines the critical parameters to compare between two hypothetical suppliers, "Supplier X" and "Supplier Y."

Table 1: Comparative Analysis of Hypothetical Supplier CoAs for Impurity A (1H-Indole-2-carboxylic acid)

ParameterSupplier XSupplier YCritical Evaluation & Why It Matters
Identity Confirmation ¹H NMR, ¹³C NMR, MS¹H NMR, MSComprehensive structural elucidation is crucial. The presence of both ¹H and ¹³C NMR data provides a more complete picture of the molecule's carbon skeleton and proton environment, increasing confidence in its identity.
Purity (by HPLC) 99.8%98.5%Higher purity is generally better, as it minimizes the potential for co-eluting impurities to interfere with your analysis. A purity of >99.5% is desirable for a reference standard.
Method of Purity Assignment Mass BalanceHPLC Area %Mass balance, which accounts for organic impurities, water content, residual solvents, and non-volatile residue, provides a more accurate and absolute purity value compared to a simple HPLC area percentage.
Water Content (Karl Fischer) 0.1%Not ReportedWater content is a critical parameter for accurate weighing, especially for hygroscopic compounds. Its absence in a CoA is a significant red flag.
Residual Solvents (GC-HS) <0.1% AcetoneNot ReportedResidual solvents from the synthesis and purification process can affect the standard's purity and stability. Their presence should be quantified and reported.
Traceability Traceable to NIST standardsNot SpecifiedTraceability to a national metrology institute (like NIST) provides an unbroken chain of comparisons, ensuring the accuracy of the assigned purity value.[4]
Certificate of Analysis (CoA) Comprehensive, with spectraBasic, with values onlyA comprehensive CoA that includes copies of the spectra (NMR, MS, HPLC chromatogram) allows for independent verification of the supplier's claims.

Recommendation: Based on this hypothetical comparison, Supplier X provides a more robust and well-characterized reference standard due to its higher purity, comprehensive analytical data, use of the mass balance approach for purity assignment, and traceability.

Experimental Verification: A Self-Validating System

While a thorough review of the CoA is a critical first step, experimental verification in your own laboratory is essential to build a self-validating system of analytical accuracy. Here are detailed protocols for the two most crucial experiments for qualifying a new batch of an indole-2-carboxamide impurity reference standard.

Experimental Protocol 1: Purity Verification by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for determining the purity of an indole-2-carboxamide impurity reference standard. Method optimization will be required based on the specific impurity's polarity and UV absorbance.

Objective: To confirm the purity of the reference standard and identify any potential impurities.

Materials and Reagents:

  • Indole-2-carboxamide impurity reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable modifier)

  • HPLC system with a UV detector

  • Analytical balance

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Standard Solution Preparation:

    • Accurately weigh approximately 1 mg of the reference standard and dissolve it in a suitable solvent (e.g., Acetonitrile or a mixture of Acetonitrile and Water) to a final concentration of 0.1 mg/mL.

  • Chromatographic Conditions (Example):

    • Column: C18, 2.1 x 100 mm, 1.8 µm

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 2 µL

    • Detection Wavelength: 220 nm (or the λmax of the specific impurity)

    • Gradient Program:

      Time (min) %B
      0 10
      15 90
      20 90
      20.1 10

      | 25 | 10 |

  • Analysis:

    • Inject the standard solution and record the chromatogram.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the area percentage of the main peak relative to the total area of all peaks.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Causality Behind Experimental Choices:

  • C18 Column: A versatile reversed-phase column suitable for a wide range of polar and non-polar compounds, including indole derivatives.

  • Formic Acid in Mobile Phase: Improves peak shape and provides a source of protons for mass spectrometry if an LC-MS system is used.

  • Gradient Elution: Necessary to elute a range of potential impurities with varying polarities.

  • Low Wavelength Detection (220 nm): Many organic molecules, including potential impurities lacking strong chromophores, will absorb at this wavelength, allowing for more comprehensive impurity detection.

Experimental Protocol 2: Identity Confirmation by Proton Nuclear Magnetic Resonance (¹H NMR)

Objective: To confirm the chemical structure of the reference standard.

Materials and Reagents:

  • Indole-2-carboxamide impurity reference standard

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the reference standard and dissolve it in approximately 0.7 mL of a suitable deuterated solvent in an NMR tube.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum according to the instrument's standard operating procedures.

  • Data Analysis:

    • Process the spectrum (Fourier transform, phase correction, baseline correction).

    • Integrate the peaks and determine the chemical shifts (ppm).

    • Compare the obtained spectrum with the structure of the expected impurity. The chemical shifts, coupling patterns, and integrations should be consistent with the proposed structure.

Causality Behind Experimental Choices:

  • Deuterated Solvent: Prevents the large solvent peak from obscuring the analyte signals.

  • Comparison with Expected Structure: The unique electronic environment of each proton in the molecule will result in a characteristic chemical shift and coupling pattern, providing a "fingerprint" of the molecule's structure.

Visualizing the Workflow: Selecting and Qualifying a Reference Standard

The following diagram illustrates the logical workflow for selecting and qualifying a new indole-2-carboxamide impurity reference standard.

G cluster_0 Phase 1: Sourcing and Initial Evaluation cluster_1 Phase 2: In-House Experimental Qualification cluster_2 Phase 3: Finalization and Implementation Identify Potential Impurities Identify Potential Impurities Search for Commercial Suppliers Search for Commercial Suppliers Identify Potential Impurities->Search for Commercial Suppliers Request and Compare CoAs Request and Compare CoAs Search for Commercial Suppliers->Request and Compare CoAs Select Best Candidate Select Best Candidate Request and Compare CoAs->Select Best Candidate Purity Verification (HPLC/UPLC) Purity Verification (HPLC/UPLC) Select Best Candidate->Purity Verification (HPLC/UPLC) Procure Standard Comprehensive Characterization Comprehensive Characterization Purity Verification (HPLC/UPLC)->Comprehensive Characterization Identity Confirmation (NMR, MS) Identity Confirmation (NMR, MS) Identity Confirmation (NMR, MS)->Comprehensive Characterization Water Content (Karl Fischer) Water Content (Karl Fischer) Water Content (Karl Fischer)->Comprehensive Characterization Assign In--House Purity Value Assign In--House Purity Value Comprehensive Characterization->Assign In--House Purity Value Data Review Assign In-House Purity Value Assign In-House Purity Value Document and Archive Data Document and Archive Data Assign In-House Purity Value->Document and Archive Data Use as Working Standard Use as Working Standard Document and Archive Data->Use as Working Standard

Caption: Workflow for the selection and qualification of an impurity reference standard.

Conclusion

The selection and qualification of reference standards for indole-2-carboxamide impurities is a meticulous process that underpins the reliability of all subsequent analytical work. While a direct comparative guide of commercial standards is often unavailable, a systematic and evidence-based approach to evaluating supplier-provided data and conducting in-house verification will ensure the use of high-quality, reliable reference standards. By following the principles and protocols outlined in this guide, researchers, scientists, and drug development professionals can build a robust and self-validating system for impurity analysis, ultimately contributing to the development of safer and more effective medicines.

References

  • PharmaCompass. (n.d.). Reference Standard | Secondary & Primary Standards | CMO. Retrieved from [Link]

  • Ensun. (2026). Top 100 Reference Standard Suppliers in 2026. Retrieved from [Link]

  • Currenta. (n.d.). Reference Standard Qualification. Retrieved from [Link]

  • Qvents. (2025, April 14). Qualification of Inhouse Reference Standards and Secondary Standards. Retrieved from [Link]

  • Dong, M. W., & Hu, J. (2024, June 10). Certificate of Analysis (CoA) and Calculations for Small-Molecule Drugs. LCGC North America. Retrieved from [Link]

  • Miller, J., & Shrake, N. (2009, April 2). Reference-Standard Material Qualification. Pharmaceutical Technology. Retrieved from [Link]

  • Scribd. (n.d.). Certificate of Analysis | PDF. Retrieved from [Link]

  • Cleanchem Laboratories. (n.d.). Pharmaceutical Reference Standards. Retrieved from [Link]

  • BioPharma Consulting. (n.d.). Key Considerations When Selecting a Working Reference Standard. Retrieved from [Link]

  • Scribd. (n.d.). Reference Materials: Certificates of Analysis | PDF | Science | Scientific Method. Retrieved from [Link]

  • Di Marzo, V., et al. (2025, February 5). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Molecules. Retrieved from [Link]

  • PharmaState Academy. (2019, May 28). Certificate of Analysis (COA). Retrieved from [Link]

  • Artsyl. (n.d.). Certificate of Analysis: Uses, Definition, Template. Retrieved from [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022, November 30). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]

  • Jensen, G. W. (2020, November 12). Forced Degradation Studies for Biopharmaceuticals. BioPharm International. Retrieved from [Link]

  • Bhaskar, R., et al. (2020, April 15). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (n.d.). Forced Degradation Study: An Important Tool in Drug Development. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Indole-2-carboxamide. Retrieved from [Link]

  • MDPI. (2025, February 5). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

3-formyl-N-methyl-1H-indole-2-carboxamide proper disposal procedures

Executive Safety Summary Immediate Action Required: Treat 3-formyl-N-methyl-1H-indole-2-carboxamide as a Hazardous Organic Waste .[1] Under no circumstances should this compound be disposed of via sanitary sewer systems...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Immediate Action Required: Treat 3-formyl-N-methyl-1H-indole-2-carboxamide as a Hazardous Organic Waste .[1] Under no circumstances should this compound be disposed of via sanitary sewer systems (sink drains) or regular trash.

While this specific compound is not explicitly listed on EPA RCRA P-lists or U-lists, it must be managed as a Category 3 Irritant and potential Sensitizer due to the indole core and reactive aldehyde functionality.[1] The primary disposal pathway is High-Temperature Incineration through a licensed hazardous waste contractor.[1]

Critical Hazards:

  • Chemical Reactivity: The C3-formyl group (aldehyde) is susceptible to oxidation.[1] Segregate strictly from strong oxidizers (e.g., permanganates, peroxides) to prevent exothermic conversion to the carboxylic acid.

  • Health Hazard: Indole derivatives are often biologically active. Inhalation or skin contact may cause irritation or sensitization.

  • Physical Hazard: Potential for "stench" generation if degraded; store and handle within a fume hood.

Chemical Characterization & Waste Classification

Before disposal, you must accurately characterize the waste stream.[2] This ensures compliance with local regulations (e.g., 40 CFR 261 in the US) and prevents dangerous cross-reactions in waste drums.

PropertyData / ClassificationOperational Implication
Physical State Solid (Powder/Crystal)Dispose in Solid Waste containers, not liquid solvent drums.[1]
Solubility Low (Water); High (DMSO, Methanol)Do NOT flush. Compound will precipitate and clog plumbing.
Reactivity Aldehyde (C3), Amide (C2)Segregate from Oxidizers. Stable in mild acid/base, but hydrolyzes in extremes.
RCRA Status Non-Listed (Default: Characteristic)Classify as "Non-Regulated Organic Solid" or "Toxic/Irritant" depending on local codes.[1]
Halogen Content None (Formula: C₁₁H₁₀N₂O₂)Dispose in Non-Halogenated waste streams (cheaper/safer than halogenated).

Step-by-Step Disposal Protocol

Phase 1: Pre-Disposal Stabilization
  • Quenching (Only if necessary): If you have a large quantity (>10g) of pure, reactive aldehyde, consider converting it to a stable solid derivative (e.g., bisulfite adduct) only if required by your specific facility's safety officer. Generally, for research quantities (<5g), direct disposal is safer to minimize handling.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or an amber glass jar. Avoid metal containers, as indoles can complex with certain metals over time.

Phase 2: Segregation & Packaging
  • Solid Waste: Place the solid compound, along with any contaminated spatulas, weigh boats, or filter paper, into a double-lined hazardous waste bag or a dedicated solid waste drum.

  • Liquid Waste (Mother Liquors): If the compound is dissolved in a solvent (e.g., DMSO or Methanol):[1]

    • Verify the solvent is Non-Halogenated .

    • Pour into the "Non-Halogenated Organic Solvents" carboy.

    • Crucial: Ensure the carboy pH is neutral (pH 6-8). Strong acids in the waste drum can catalyze the hydrolysis of the amide group, releasing methylamine gas (toxic/flammable).

Phase 3: Labeling

Label the container clearly with the full chemical name. Do not use abbreviations.

  • Correct Label: "Waste 3-formyl-N-methyl-1H-indole-2-carboxamide, Solid, 95%"

  • Hazard Checkboxes: [x] Toxic [x] Irritant[1][3]

Decision Logic & Workflow (Visualized)

The following diagram outlines the critical decision-making process for disposing of this compound to ensure safety and compliance.

DisposalWorkflow Start Waste: 3-formyl-N-methyl- 1H-indole-2-carboxamide StateCheck Determine Physical State Start->StateCheck IsSolid Solid (Powder/Crystal) StateCheck->IsSolid IsLiquid Solution (Dissolved) StateCheck->IsLiquid SolidBin Segregate: Solid Organic Waste (Non-Halogenated) IsSolid->SolidBin SolventCheck Check Solvent Type IsLiquid->SolventCheck Labeling ACTION: Label Container 'Contains Indole Aldehyde' Check: Irritant/Toxic SolidBin->Labeling NonHalo Non-Halogenated Solvent (e.g., MeOH, DMSO) SolventCheck->NonHalo No Halogens Halo Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->Halo Contains Cl, Br, F NonHalo->Labeling Halo->Labeling Final Hand off to EHS for High-Temp Incineration Labeling->Final

Figure 1: Decision tree for the segregation and disposal of indole-carboxamide derivatives.

Emergency Procedures

Spill Management:

  • Isolate: Evacuate the immediate area if the spill is large (>50g) or if dust is airborne.

  • PPE: Wear nitrile gloves (double-gloving recommended), lab coat, and safety goggles. Use a N95 or P100 respirator if dust is present.

  • Containment:

    • Solids: Cover with wet paper towels to prevent dust generation, then scoop into a waste container.

    • Liquids: Absorb with vermiculite or sand. Do not use combustible materials like sawdust if the solvent is flammable.

  • Decontamination: Clean the surface with a mild soap solution followed by water. Indoles can leave persistent residues; verify cleaning with a UV lamp (many indoles fluoresce) if available.

References

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste. [Link][1]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. [Link]

  • PubChem. Compound Summary: Indole-3-carboxaldehyde derivatives (General Hazard Data). [Link][1]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. [Link]

Sources

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